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  • Product: 2-Ethynyl-5-fluorobenzonitrile
  • CAS: 1378823-86-9

Core Science & Biosynthesis

Foundational

2-Ethynyl-5-fluorobenzonitrile in Advanced Drug Discovery: Structural Rationale, Physicochemical Properties, and Synthetic Methodologies

Executive Summary In contemporary medicinal chemistry and materials science, the strategic incorporation of polyfunctional building blocks is essential for accelerating structure-activity relationship (SAR) studies. 2-Et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and materials science, the strategic incorporation of polyfunctional building blocks is essential for accelerating structure-activity relationship (SAR) studies. 2-Ethynyl-5-fluorobenzonitrile (CAS: 1378823-86-9) represents a highly versatile, trifunctional scaffold[1][2]. By integrating a terminal alkyne, a fluorine atom, and a nitrile group onto a single benzene ring, this molecule serves as a critical node for divergent synthesis. This technical guide explores the exact physicochemical properties, structural rationale, and self-validating experimental protocols associated with this compound.

Physicochemical Profile & Data Presentation

Accurate molecular characterization is the foundation of reliable synthetic planning. The quantitative data for 2-Ethynyl-5-fluorobenzonitrile is summarized in Table 1 below[1][2].

Table 1: Physicochemical Properties of 2-Ethynyl-5-fluorobenzonitrile

PropertyValue / Description
Chemical Name 2-Ethynyl-5-fluorobenzonitrile
CAS Registry Number 1378823-86-9
Molecular Formula C₉H₄FN
Molecular Weight 145.14 g/mol
SMILES String N#CC1=CC(F)=CC=C1C#C
Key Functional Groups Terminal Alkyne, Aryl Fluoride, Aryl Nitrile
Storage Conditions Inert atmosphere, 2-8°C (to prevent alkyne degradation)

Structural Rationale in Medicinal Chemistry

The utility of 2-Ethynyl-5-fluorobenzonitrile lies in the orthogonal reactivity and biological properties imparted by its three functional groups. As an Application Scientist, selecting this building block is driven by specific causal relationships in drug design:

  • The Fluorine Atom (C5 Position): Fluorine is a classic bioisostere for hydrogen. Its extreme electronegativity lowers the pKa of adjacent functional groups and increases the overall lipophilicity of the molecule. More importantly, blocking the C5 position with fluorine prevents cytochrome P450-mediated oxidative metabolism, thereby enhancing the pharmacokinetic half-life of the resulting drug candidate.

  • The Nitrile Group (C1 Position): The cyano group acts as a strong electron-withdrawing group (EWG) and a robust hydrogen-bond acceptor. Synthetically, it serves as a direct precursor for the formation of tetrazoles (via[3+2] cycloaddition with azides), which are metabolically stable bioisosteres for carboxylic acids.

  • The Terminal Ethynyl Group (C2 Position): The terminal alkyne is the primary synthetic handle. It is primed for transition-metal-catalyzed carbon-carbon bond formation (Sonogashira coupling) or click chemistry (CuAAC), allowing researchers to rapidly append diverse pharmacophores[3][4].

G Core 2-Ethynyl-5-fluorobenzonitrile C9H4FN | MW: 145.14 Fluoro 5-Fluoro Group Core->Fluoro Nitrile 1-Nitrile Group Core->Nitrile Ethynyl 2-Ethynyl Group Core->Ethynyl Metab Metabolic Stability & Lipophilicity Fluoro->Metab Hbond H-Bond Acceptor Tetrazole Precursor Nitrile->Hbond Click CuAAC (Click Chemistry) Triazole Formation Ethynyl->Click Sono Sonogashira Coupling C-C Bond Formation Ethynyl->Sono

Diagram 1: Functional group logic and downstream applications of 2-Ethynyl-5-fluorobenzonitrile.

Synthetic Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an explanation of its chemical causality and an in-process control to verify success before proceeding.

Protocol A: Sonogashira Cross-Coupling

Objective: To construct a substituted internal alkyne by coupling 2-Ethynyl-5-fluorobenzonitrile with an aryl iodide. Mechanistic Causality: The Sonogashira reaction utilizes a synergistic Pd/Cu dual-catalyst system. Palladium undergoes oxidative addition into the aryl halide bond. Concurrently, CuI reacts with the terminal alkyne in the presence of an amine base to form a nucleophilic copper acetylide. Transmetalation transfers the alkyne to the palladium center, and subsequent reductive elimination yields the C-C coupled product[3][4].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 2-Ethynyl-5-fluorobenzonitrile (1.0 eq, 145.14 g/mol ), the target aryl iodide (1.1 eq), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

    • Causality: Aryl iodides are selected over bromides because the weaker C-I bond facilitates a much faster oxidative addition by the Pd(0) catalyst[3].

  • Atmospheric Purge (Critical): Seal the flask and subject it to three cycles of vacuum/Argon backfilling.

    • Causality: Oxygen must be rigorously excluded. In the presence of O₂, the copper acetylide intermediate will undergo oxidative homocoupling (the Glaser coupling), consuming the starting material and creating an unwanted diyne byproduct[4].

  • Solvent/Base Addition: Inject anhydrous Triethylamine (TEA) and Tetrahydrofuran (THF) in a 1:1 v/v ratio via syringe.

    • Causality: TEA acts as both the solvent and the proton acceptor required to deprotonate the terminal alkyne during copper acetylide formation.

  • Reaction Execution & In-Process Control: Stir the mixture at room temperature for 4-6 hours. After 2 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete when the LC-MS trace shows the disappearance of the 145.14 m/z [M+H]⁺ peak corresponding to the starting alkyne, replaced by the mass of the coupled product. If the starting material persists, heat the reaction to 40°C.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl, then extract three times with Ethyl Acetate (EtOAc).

    • Causality: NH₄Cl forms highly water-soluble complexes with copper salts, effectively stripping the transition metal from the organic phase.

  • Purification & Final Validation: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Validate the final structure using ¹H NMR and ¹⁹F NMR.

G Step1 1. Reagent Assembly Alkyne + Aryl Halide + Pd/Cu Step2 2. Inert Atmosphere Purge Argon sparging (Prevent Glaser) Step1->Step2 Step3 3. Reaction Execution Stir at RT or Heat Step2->Step3 Step4 4. In-Process Control LC-MS / TLC Monitoring Step3->Step4 Step4->Step3 Incomplete Step5 5. Workup & Extraction Aq. NH4Cl / EtOAc Step4->Step5 Complete Step6 6. Purification Flash Chromatography Step5->Step6 Step7 7. Final Validation 1H/19F NMR & HRMS Step6->Step7

Diagram 2: Self-validating experimental workflow for Sonogashira cross-coupling.

Analytical Characterization Expectations

To establish trustworthiness in the synthesis, researchers must rigorously characterize 2-Ethynyl-5-fluorobenzonitrile and its derivatives.

  • Mass Spectrometry (LC-MS): The exact mass of the unreacted building block is 145.03 Da. Under positive electrospray ionization (ESI+), the expected [M+H]⁺ peak is observed at m/z 146.04.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃): The defining feature of the starting material is the terminal alkyne proton, which typically appears as a sharp singlet near δ 3.4 - 3.6 ppm. The disappearance of this peak is the primary indicator of a successful Sonogashira or click reaction.

    • ¹⁹F NMR: The fluorine atom will present as a distinct multiplet (typically around -110 to -115 ppm, depending on the solvent), serving as an excellent diagnostic handle to track the molecule through complex reaction mixtures without interference from background proton signals.

References

  • AiFChem. "1378823-86-9 | 2-Ethynyl-5-fluorobenzonitrile". AiFChem Catalog.
  • Ambeed. "1378823-86-9 | 2-Ethynyl-5-fluorobenzonitrile | Fluorinated Building Blocks". Ambeed Catalog.
  • Wikipedia Contributors. "Sonogashira coupling". Wikipedia, The Free Encyclopedia.
  • MDPI. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review". Catalysts.

Sources

Exploratory

A Technical Guide to the Synthesis, Characterization, and Crystal Structure Determination of 2-Ethynyl-5-fluorobenzonitrile

Abstract 2-Ethynyl-5-fluorobenzonitrile is a molecule of significant interest within the realms of medicinal chemistry and materials science. The presence of the fluoro, cyano, and ethynyl functional groups imparts uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Ethynyl-5-fluorobenzonitrile is a molecule of significant interest within the realms of medicinal chemistry and materials science. The presence of the fluoro, cyano, and ethynyl functional groups imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Fluorinated organic compounds, in particular, are known for their enhanced metabolic stability and binding affinity in biological systems.[1] This guide provides a comprehensive, in-depth technical framework for the synthesis, purification, crystallization, and detailed characterization of 2-Ethynyl-5-fluorobenzonitrile, including a standardized protocol for its crystal structure determination via single-crystal X-ray diffraction. The methodologies described herein are designed to be self-validating and are grounded in established, field-proven chemical principles.

Introduction: The Scientific Imperative

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to improved pharmacokinetic and pharmacodynamic properties.[2] Benzonitrile derivatives, on the other hand, are versatile precursors in organic synthesis. The convergence of these functionalities in 2-Ethynyl-5-fluorobenzonitrile (CAS No. 1378823-86-9) presents a molecule with considerable potential. While this compound is commercially available, a detailed public record of its crystal structure—a critical piece of data for understanding its solid-state properties and for structure-based drug design—is not readily accessible.

This guide, therefore, serves as a comprehensive roadmap for the researcher. It moves beyond a simple recitation of facts to provide the "why" behind the "how"—elucidating the causality behind experimental choices and establishing a logical, reproducible workflow for the comprehensive study of this and similar molecules.

Synthesis and Purification: A Proposed Pathway

A robust and high-yielding synthesis is the foundation of any detailed molecular study. For the synthesis of 2-Ethynyl-5-fluorobenzonitrile, a Sonogashira coupling reaction is a highly effective and widely employed method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

Proposed Synthetic Route:

A plausible and efficient synthetic route to 2-Ethynyl-5-fluorobenzonitrile involves the palladium-catalyzed Sonogashira coupling of a suitable dihalobenzonitrile precursor with a protected alkyne, followed by deprotection. A more direct approach, and the one detailed below, involves the coupling of 2-bromo-5-fluorobenzonitrile with trimethylsilylacetylene, followed by the removal of the silyl protecting group.

Experimental Protocol: Synthesis of 2-Ethynyl-5-fluorobenzonitrile

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-fluorobenzonitrile (1.0 eq.), copper(I) iodide (0.05 eq.), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.).

  • Solvent and Reagents: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio.

  • Addition of Alkyne: To the stirred suspension, add trimethylsilylacetylene (1.2 eq.) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 60°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude product in methanol and add potassium carbonate (2.0 eq.). Stir the mixture at room temperature until the deprotection is complete (as monitored by TLC).

  • Purification: Neutralize the mixture with a dilute solution of hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Ethynyl-5-fluorobenzonitrile.

Crystallization: From Molecule to Lattice

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is often empirical but can be guided by the polarity and solubility of the compound.

Experimental Protocol: Single Crystal Growth

  • Solvent Screening: In a series of small vials, dissolve a few milligrams of purified 2-Ethynyl-5-fluorobenzonitrile in a minimal amount of various solvents (e.g., dichloromethane, ethyl acetate, acetone, acetonitrile, and methanol).

  • Slow Evaporation: Leave the vials with loose caps in a vibration-free environment to allow for the slow evaporation of the solvent. This is often the simplest and most effective method for obtaining single crystals.

  • Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble (e.g., dichloromethane). Place this vial inside a larger, sealed chamber containing a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and ice formation during data collection at low temperatures.

Spectroscopic and Analytical Characterization

Prior to crystallographic analysis, it is essential to confirm the identity and purity of the synthesized compound through a suite of spectroscopic and analytical techniques.

Protocols and Expected Data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring, as well as a singlet for the acetylenic proton.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the nitrile carbon, and the two acetylenic carbons.

    • ¹⁹F NMR: The fluorine NMR will show a singlet, confirming the presence of the fluorine atom.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit characteristic absorption bands for the C≡N (nitrile) stretch, the C≡C (alkyne) stretch, the ≡C-H (terminal alkyne) stretch, and C-F (aryl-fluoride) bond vibrations.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₉H₄FN) by providing a highly accurate mass measurement of the molecular ion.

Table 1: Summary of Expected Analytical Data for 2-Ethynyl-5-fluorobenzonitrile

Technique Expected Observations
¹H NMR Aromatic multiplets, acetylenic singlet
¹³C NMR Signals for aromatic, nitrile, and alkyne carbons
¹⁹F NMR Singlet
IR (cm⁻¹) ~2230 (C≡N), ~2100 (C≡C), ~3300 (≡C-H), ~1250 (C-F)
HRMS m/z calculated for C₉H₄FN matches observed value

Single-Crystal X-ray Diffraction Analysis: Unveiling the Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Crystal Structure Determination

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: Use a modern X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • Structure Solution: Process the raw diffraction data to obtain a set of structure factors. The initial crystal structure is typically solved using direct methods or Patterson methods.

  • Structure Refinement: Refine the initial structural model against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation and Analysis: Validate the final crystal structure using standard crystallographic software. Analyze the geometric parameters (bond lengths, bond angles, torsion angles) and investigate intermolecular interactions such as hydrogen bonds and π-stacking.

Table 2: Template for Crystallographic Data Presentation

Parameter Value
Chemical Formula C₉H₄FN
Formula Weight 145.14
Crystal System To be determined
Space Group To be determined
a, b, c (Å) To be determined
α, β, γ (°) To be determined
Volume (ų) To be determined
Z To be determined
Density (calculated, g/cm³) To be determined
R-factor (%) To be determined
Goodness-of-fit To be determined

Experimental and Analytical Workflow Visualization

The following diagram illustrates the logical flow of the experimental and analytical processes described in this guide.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_crystallography Crystallography synthesis Sonogashira Coupling workup Workup & Deprotection synthesis->workup purification Column Chromatography workup->purification nmr NMR (1H, 13C, 19F) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms crystallization Crystal Growth purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Structural Analysis structure_solution->analysis

Caption: Experimental workflow for 2-Ethynyl-5-fluorobenzonitrile.

Conclusion and Future Directions

This technical guide provides a comprehensive and actionable framework for the synthesis, characterization, and crystal structure determination of 2-Ethynyl-5-fluorobenzonitrile. By following these detailed protocols, researchers can obtain a pure, well-characterized sample and high-quality single crystals suitable for X-ray diffraction analysis. The resulting crystal structure will provide invaluable insights into the solid-state packing and intermolecular interactions of this molecule, which can inform its application in drug discovery and materials science. Future work could involve the use of this molecule as a building block in the synthesis of more complex heterocyclic systems and the evaluation of their biological activities.

References

  • CCDC: The Cambridge Crystallographic Data Centre . CCDC. [Link]

  • Synthesis of 2-fluorobenzonitrile . PrepChem.com. [Link]

  • Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations . PMC. [Link]

  • Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods . Der Pharma Chemica. [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) . PMC. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 . MDPI. [Link]

  • Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile . Oriental Journal of Chemistry. [Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Approach for the Synthesis of Anticancer Drugs . CNR-IRIS. [Link]

  • Crystal structure of ethyl 2-(2-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate . ResearchGate. [Link]

  • 3-(2-(6-Methylpyridin-2-yl)ethynyl)-5-fluorobenzonitrile . PubChem. [Link]

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate . Scientific & Academic Publishing. [Link]

  • 2-Fluoro-5-nitrobenzonitrile . NIST WebBook. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Ethynyl-5-fluorobenzonitrile in Click Chemistry

Introduction: The Strategic Advantage of 2-Ethynyl-5-fluorobenzonitrile in Modern Click Chemistry In the landscape of bioconjugation, drug discovery, and materials science, the demand for precise and efficient molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of 2-Ethynyl-5-fluorobenzonitrile in Modern Click Chemistry

In the landscape of bioconjugation, drug discovery, and materials science, the demand for precise and efficient molecular ligation tools is paramount. Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a robust and versatile strategy for the formation of stable triazole linkages.[1][2] 2-Ethynyl-5-fluorobenzonitrile is a uniquely functionalized terminal alkyne that offers distinct advantages in this context. The presence of a fluorine atom and a nitrile group on the phenyl ring significantly modulates the electronic properties of the alkyne, enhancing its reactivity and providing a scaffold for further functionalization.

The electron-withdrawing nature of both the nitrile and fluoro substituents increases the acidity of the terminal alkyne proton, facilitating the formation of the copper-acetylide intermediate, a key step in the CuAAC reaction mechanism.[3][4] This heightened reactivity allows for faster reaction kinetics and potentially lower catalyst loading, which is particularly beneficial in sensitive biological systems. Furthermore, the benzonitrile moiety can serve as a valuable structural component in medicinal chemistry, with the nitrile group being a versatile precursor for various other functional groups.[5]

This comprehensive guide provides detailed application notes and step-by-step protocols for the effective utilization of 2-Ethynyl-5-fluorobenzonitrile in the two primary modalities of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

I. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Ethynyl-5-fluorobenzonitrile

The CuAAC reaction is the hallmark of click chemistry, renowned for its high efficiency, regioselectivity, and broad functional group tolerance.[2][6] The reaction involves the [3+2] cycloaddition of a terminal alkyne with an azide, catalyzed by a Cu(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole.[7]

Mechanism and the Role of Substituents

The catalytic cycle of CuAAC begins with the formation of a copper(I)-acetylide intermediate. The electron-deficient nature of the aromatic ring in 2-Ethynyl-5-fluorobenzonitrile, due to the inductive effects of the fluorine and nitrile groups, lowers the pKa of the acetylenic proton, thereby accelerating the formation of this key intermediate.[3] This leads to an overall increase in the reaction rate compared to electron-neutral or electron-rich terminal alkynes.

CuAAC_Mechanism Alkyne 2-Ethynyl-5-fluorobenzonitrile Cu_Acetylide Copper(I)-acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R-N3 Triazole 1,4-Disubstituted Triazole Azide->Triazole Cu_I Cu(I) Cu_Acetylide->Triazole + R-N3

Caption: General workflow of the CuAAC reaction.

Protocol: CuAAC of 2-Ethynyl-5-fluorobenzonitrile with an Azide

This protocol provides a general procedure for the CuAAC reaction. Optimal conditions may vary depending on the specific azide substrate and desired application.

Materials:

  • 2-Ethynyl-5-fluorobenzonitrile

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMSO)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for biological applications)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 2-Ethynyl-5-fluorobenzonitrile (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the azide-containing molecule (e.g., 10 mM in a compatible solvent).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).

    • If using THPTA, prepare a stock solution (e.g., 100 mM in water).

  • Reaction Setup:

    • In a suitable reaction vessel, add the azide solution (1 equivalent).

    • Add the 2-Ethynyl-5-fluorobenzonitrile solution (1.1 equivalents).

    • Add the solvent to achieve the desired final concentration (typically in the range of 1-10 mM).

    • If using a ligand, add THPTA solution (final concentration typically 1-5 times the copper concentration).

    • Add the CuSO₄·5H₂O solution (final concentration typically 0.1-1 mol%).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mol%).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR). Reactions with electron-deficient alkynes are often complete within 1-4 hours.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Table 1: Typical Reaction Parameters for CuAAC with 2-Ethynyl-5-fluorobenzonitrile

ParameterRecommended RangeNotes
Alkyne:Azide Ratio 1.1:1 to 1.5:1A slight excess of the alkyne can drive the reaction to completion.
Copper(II) Sulfate 0.1 - 5 mol%Higher catalyst loading may be required for challenging substrates.
Sodium Ascorbate 1 - 10 mol%Should be in excess of the copper catalyst.
THPTA (optional) 1 - 5 equivalents to CuRecommended for bioconjugation to prevent protein damage.[8]
Solvent t-BuOH/H₂O, DMSO, DMFThe choice of solvent depends on the solubility of the reactants.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 4 hoursMonitor by TLC or LC-MS for completion.

II. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, SPAAC offers a catalyst-free alternative.[][10] This reaction relies on the high ring strain of a cyclooctyne derivative to react with an azide. While 2-Ethynyl-5-fluorobenzonitrile is a terminal alkyne and does not directly participate in SPAAC, it can be readily converted into a strained cyclooctyne derivative for such applications. However, the more common application is to use a molecule already containing a strained alkyne to react with an azide-functionalized benzonitrile. For the purpose of this guide, we will focus on the reaction of an azide-modified derivative of 5-fluorobenzonitrile with a strained alkyne.

Mechanism and Application

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon cycloaddition with the azide. This reaction is bioorthogonal, meaning it proceeds with high selectivity in complex biological environments without interfering with native biochemical processes.

SPAAC_Mechanism Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) SPAAC_Product Triazole Product Strained_Alkyne->SPAAC_Product Azide_Benzonitrile Azide-functionalized 5-fluorobenzonitrile Azide_Benzonitrile->SPAAC_Product

Caption: General scheme of the SPAAC reaction.

Protocol: SPAAC of an Azide-Modified Fluorobenzonitrile with a Strained Alkyne

This protocol outlines a general procedure for a SPAAC reaction, for instance, in a bioconjugation context.

Materials:

  • Azide-functionalized 5-fluorobenzonitrile derivative

  • Strained cyclooctyne (e.g., DBCO or BCN-containing molecule)

  • Biocompatible buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-functionalized 5-fluorobenzonitrile derivative in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

    • Dissolve the strained cyclooctyne-containing molecule in a compatible buffer or solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized molecule with the strained cyclooctyne in the desired molar ratio (typically a slight excess of one reagent is used, depending on the application).

    • The reaction is typically performed in a biocompatible buffer like PBS.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at a suitable temperature (e.g., room temperature or 37 °C).

    • The reaction progress can be monitored by techniques appropriate for the molecules being conjugated (e.g., SDS-PAGE for proteins, HPLC, or LC-MS). SPAAC reactions can vary in duration from minutes to several hours depending on the specific strained alkyne used.[10]

  • Purification:

    • Purify the resulting conjugate using a method suitable for the product (e.g., size-exclusion chromatography for biomolecules, or standard chromatographic techniques for small molecules).

Table 2: Comparison of CuAAC and SPAAC for Applications with 2-Ethynyl-5-fluorobenzonitrile Derivatives

FeatureCuAACSPAAC
Catalyst Copper(I)None (Strain-promoted)
Biocompatibility Lower (Copper toxicity)High (Catalyst-free)
Reaction Rate Generally very fastDependent on the strained alkyne
Reactants Terminal alkyne + AzideStrained alkyne + Azide
Ideal Application Small molecule synthesis, in vitro bioconjugationLive-cell imaging, in vivo applications

Safety and Handling

2-Ethynyl-5-fluorobenzonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

2-Ethynyl-5-fluorobenzonitrile is a valuable and reactive building block for click chemistry applications. Its electron-deficient nature, conferred by the fluoro and nitrile substituents, enhances its reactivity in CuAAC reactions, making it an excellent choice for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. While not a direct participant in SPAAC, its derivatives can be readily functionalized for use in this powerful, catalyst-free ligation method. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to harness the full potential of this versatile reagent in their drug development and research endeavors.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • C.D. Hein, X. Liu, D. Wang, Click chemistry, a powerful tool for pharmaceutical sciences. Pharm. Res. 25, 2216–2230 (2008). [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules 2016, 21(12), 1733. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles: A Mechanistic DFT Study. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide−Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

  • The Nitrile Bis-Thiol Bioconjugation Reaction. Journal of the American Chemical Society. [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]

Sources

Application

2-Ethynyl-5-fluorobenzonitrile: A Versatile Building Block for Advanced Organic Synthesis

Introduction: The Strategic Value of Fluorinated Ethynyl-Benzonitriles In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Ethynyl-Benzonitriles

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of specific functional groups is paramount to tuning molecular properties. 2-Ethynyl-5-fluorobenzonitrile is a trifunctional building block that offers a powerful combination of reactive handles: a terminal alkyne, a nitrile group, and a fluorine atom on an aromatic scaffold. This unique arrangement provides a versatile platform for the construction of complex molecular architectures.

The presence of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity (logP), and binding affinity to biological targets.[1][2] Fluorination is a widely employed strategy in drug design to enhance pharmacokinetic and pharmacodynamic profiles.[2] The nitrile group is a versatile precursor for various nitrogen-containing heterocycles and can also act as a hydrogen bond acceptor in ligand-receptor interactions. The terminal ethynyl group is a gateway to a vast array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and cycloadditions, enabling the extension of the molecular framework with high precision.

This guide provides an in-depth look at the synthetic utility of 2-Ethynyl-5-fluorobenzonitrile, offering detailed protocols for its application in key organic reactions and highlighting its potential in the development of novel pharmaceuticals and functional materials.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Ethynyl-5-fluorobenzonitrile is provided below.

PropertyValue
CAS Number 1378823-86-9
Molecular Formula C₉H₄FN
Molecular Weight 145.14 g/mol
Appearance Solid
Boiling Point 233.6 ± 30.0 °C at 760 mmHg
Density 1.18 ± 0.1 g/cm³
InChI Key JTURWWLCNDVDPC-UHFFFAOYSA-N

Data sourced from commercial supplier information.[1]

Core Application: Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][3][4] This reaction provides a direct and efficient route to synthesize substituted alkynes, which are key intermediates in the synthesis of pharmaceuticals, natural products, and conjugated materials.[5] 2-Ethynyl-5-fluorobenzonitrile, with its terminal alkyne, is an ideal substrate for this transformation.

Mechanistic Rationale

The catalytic cycle of the Sonogashira coupling typically involves two interconnected cycles: a palladium cycle and a copper cycle.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X (L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Cu-C≡CR PdII_Alkyne Ar-Pd(II)-C≡CR (L)₂ Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Ar-C≡CR CuX Cu(I)X AlkyneCoord Alkyne Coordination CuX->AlkyneCoord H-C≡CR CuPi [Cu(C≡CR)]-π-complex AlkyneCoord->CuPi Deprotonation Deprotonation CuPi->Deprotonation Base CuAcetylide Cu-C≡CR Deprotonation->CuAcetylide CuAcetylide->Transmetal caption Simplified Catalytic Cycle of the Sonogashira Reaction.

Caption: Simplified Catalytic Cycle of the Sonogashira Reaction.
  • Palladium Cycle : A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (e.g., 2-bromo-5-fluorobenzonitrile's precursor).

  • Copper Cycle : The terminal alkyne (2-Ethynyl-5-fluorobenzonitrile) is activated by coordinating with a Cu(I) salt. A base then deprotonates the alkyne to form a copper acetylide intermediate.

  • Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination : The final step involves the reductive elimination from the Pd(II) complex to form the C(sp²)-C(sp) bond of the product and regenerate the Pd(0) catalyst.

Representative Protocol: Sonogashira Coupling of 2-Ethynyl-5-fluorobenzonitrile with an Aryl Bromide

This protocol describes a general procedure for the coupling of 2-Ethynyl-5-fluorobenzonitrile with a generic aryl bromide. Conditions may require optimization for specific substrates.

Materials:

  • 2-Ethynyl-5-fluorobenzonitrile (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq)

  • Copper(I) iodide (CuI, 0.04-0.10 eq)

  • Triethylamine (Et₃N, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Ethynyl-5-fluorobenzonitrile, the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. The exclusion of oxygen is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[6]

  • Addition of Reagents : Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe, followed by the triethylamine. The base serves to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[1]

  • Reaction : Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated (e.g., to 50-70 °C).[7]

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup :

    • Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper salts, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Potential Application: Cycloaddition Reactions

The electron-deficient nature of the alkyne in 2-Ethynyl-5-fluorobenzonitrile, influenced by the electron-withdrawing nitrile and fluorine groups, makes it a good candidate for various cycloaddition reactions. These reactions are powerful tools for the construction of five- and six-membered heterocyclic rings, which are prevalent scaffolds in many biologically active compounds.

[3+2] Cycloaddition (Huisgen Cycloaddition)

The [3+2] cycloaddition between an alkyne and a 1,3-dipole, such as an azide or a nitrile oxide, is a cornerstone of click chemistry and provides a highly efficient route to 5-membered heterocycles.

Cycloaddition_Workflow Start 2-Ethynyl-5-fluorobenzonitrile Process [3+2] Cycloaddition Start->Process Dipole 1,3-Dipole (e.g., R-N₃, R-CNO) Dipole->Process Product1 Substituted Triazole Process->Product1 with Azide Product2 Substituted Isoxazole Process->Product2 with Nitrile Oxide caption [3+2] Cycloaddition pathways for 2-Ethynyl-5-fluorobenzonitrile.

Caption: [3+2] Cycloaddition pathways for 2-Ethynyl-5-fluorobenzonitrile.
  • With Azides : Reaction with an organic azide (R-N₃) would yield a substituted triazole. This reaction, particularly the copper(I)-catalyzed variant (CuAAC), is known for its high regioselectivity, yield, and tolerance of a wide range of functional groups.

  • With Nitrile Oxides : Reaction with a nitrile oxide (R-CNO) would produce a substituted isoxazole, another important heterocyclic motif in medicinal chemistry.

[2+2] Cycloaddition

Formal [2+2] cycloaddition reactions, for example with electron-deficient quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), can be used to synthesize highly functionalized cyclobutene derivatives.[8] These reactions can proceed under thermal or photochemical conditions and provide access to strained ring systems.

Synthesis of 2-Ethynyl-5-fluorobenzonitrile

While not widely documented in peer-reviewed literature, the most logical and industrially scalable synthesis of 2-Ethynyl-5-fluorobenzonitrile involves a two-step sequence starting from the commercially available 2-bromo-5-fluorobenzonitrile.[9] This approach is analogous to the synthesis of its isomer, 3-ethynyl-5-fluorobenzonitrile.

Synthesis_Workflow Start 2-Bromo-5-fluorobenzonitrile Step1 Step 1: Sonogashira Coupling with (Trimethylsilyl)acetylene Start->Step1 Intermediate TMS-Protected Intermediate Step1->Intermediate Step2 Step 2: Deprotection (e.g., TBAF or K₂CO₃/MeOH) Intermediate->Step2 Final 2-Ethynyl-5-fluorobenzonitrile Step2->Final caption Proposed synthetic route to 2-Ethynyl-5-fluorobenzonitrile.

Caption: Proposed synthetic route to 2-Ethynyl-5-fluorobenzonitrile.
  • Sonogashira Coupling with a Protected Alkyne : The first step is a Sonogashira coupling of 2-bromo-5-fluorobenzonitrile with a protected alkyne, typically (trimethylsilyl)acetylene (TMSA). Using a protected alkyne is crucial to prevent the undesired homocoupling of the terminal alkyne.[6]

  • Deprotection : The resulting trimethylsilyl-protected intermediate is then deprotected under mild conditions to reveal the terminal alkyne. Common reagents for this step include fluoride sources like tetrabutylammonium fluoride (TBAF) in THF, or a mild base like potassium carbonate in methanol.[10]

Conclusion

2-Ethynyl-5-fluorobenzonitrile is a high-value building block with significant potential for applications in drug discovery and materials science. Its three distinct functional groups offer orthogonal reactivity, allowing for sequential and controlled modifications. The terminal alkyne provides a versatile handle for C-C bond formation via Sonogashira coupling and for the construction of heterocycles through cycloaddition reactions. The fluorobenzonitrile moiety is a recognized pharmacophore that can impart desirable properties to lead compounds. The protocols and insights provided in this guide are intended to enable researchers to effectively harness the synthetic potential of this versatile intermediate in their research and development programs.

References

  • Organic Syntheses Procedure. (n.d.). Org. Synth., 101, 542-563. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Nishida, J., et al. (2011). THE [2+2] CYCLOADDITION REACTION OF ETHYNYLATED 2H-CYCLOHEPTA[b]FURAN-2-ONES WITH 2,3-DICHLORO-5,6. HETEROCYCLES, 83(10), 2271.
  • Google Patents. (n.d.). US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.
  • Google Patents. (n.d.). EP1114809A1 - PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-5-fluorobenzonitrile in Modern Organic Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]

  • Anderson, K. W., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic letters, 20(15), 4561–4565.
  • Mátravölgyi, B., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913.
  • Google Patents. (n.d.). CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile.
  • PrepChem.com. (n.d.). Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

Sources

Method

Application Note: 2-Ethynyl-5-fluorobenzonitrile in Medicinal Chemistry and Heterocyclic Synthesis

Executive Summary & Pharmacophore Rationale 2-Ethynyl-5-fluorobenzonitrile (CAS: 1378823-86-9) is a highly versatile, trifunctional organic building block that has become increasingly critical in modern drug discovery an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

2-Ethynyl-5-fluorobenzonitrile (CAS: 1378823-86-9) is a highly versatile, trifunctional organic building block that has become increasingly critical in modern drug discovery and heterocyclic synthesis[1]. The molecule features three distinct reactive handles: a terminal alkyne, an electrophilic nitrile, and an aryl fluoride.

As a Senior Application Scientist, I emphasize that the true value of this scaffold lies in the ortho-relationship between the ethynyl and nitrile groups. This specific geometry establishes a privileged precursor capable of acting with both nucleophilic and electrophilic character, enabling rapid, one-pot access to diverse N-heterocycles via tandem cyclization and annulation reactions[2].

Furthermore, the strategic placement of the 5-fluoro substituent provides immense medicinal chemistry value. When this building block undergoes a 6-endo-dig cyclization to form an isoquinoline core, the fluorine atom inevitably occupies the 7-position. In structure-activity relationship (SAR) optimization, 7-fluoroisoquinolines are highly sought-after pharmacophores (particularly for kinase inhibitors) because the highly electronegative fluorine atom blocks cytochrome P450-mediated oxidation at the electron-rich 7-position, thereby enhancing metabolic stability and improving lipophilic ligand efficiency (LLE).

Divergent Synthetic Workflows

The trifunctional nature of 2-ethynyl-5-fluorobenzonitrile allows medicinal chemists to selectively address different functional groups depending on the chosen catalytic system.

DivergentPathways SM 2-Ethynyl-5-fluorobenzonitrile (CAS: 1378823-86-9) IsoQ 7-Fluoro-1-aminoisoquinolines (Kinase Inhibitor Scaffolds) SM->IsoQ Amines / CuI (6-endo-dig cyclization) Triazole 1,4-Disubstituted Triazoles (Bioorthogonal Probes) SM->Triazole Organic Azides / Cu(I) (CuAAC Click Reaction) Tetrazole 5-(2-Ethynyl-5-fluorophenyl)tetrazole (Carboxylic Acid Bioisosteres) SM->Tetrazole NaN3 / ZnBr2 (Nitrile Cycloaddition)

Divergent synthetic pathways of 2-Ethynyl-5-fluorobenzonitrile into key medicinal scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Fluoro-1-aminoisoquinolines via Tandem Cyclization

Mechanistic Causality: The reaction initiates via a nucleophilic attack of a primary or secondary amine onto the electrophilic nitrile carbon, generating an intermediate amidine. Copper(I) iodide is selected as the catalyst because it serves a dual role: it acts as a Lewis acid to strongly coordinate and activate the terminal alkyne (lowering its LUMO), while simultaneously facilitating the intramolecular C-N bond formation during the regioselective 6-endo-dig cyclization[2].

Mechanism A 2-Ethynyl-5- fluorobenzonitrile B Amidine Intermediate A->B + R-NH2 (Nucleophilic Attack) C Alkyne Activation B->C CuI Catalyst D 6-endo-dig Cyclization C->D Intramolecular C-N Bond Formation E 7-Fluoro-1-amino- isoquinoline D->E Aromatization

Mechanistic pathway of the 6-endo-dig cyclization to form 7-fluoroisoquinolines.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk tube with 2-ethynyl-5-fluorobenzonitrile (1.0 mmol, 1.0 equiv), the desired primary amine (1.5 mmol, 1.5 equiv), and CuI (0.1 mmol, 10 mol%).

  • Solvent Addition: Evacuate and backfill the tube with N₂ (3 cycles). Add 3.0 mL of anhydrous DMF via syringe.

  • Reaction: Seal the tube and stir the mixture at 80 °C for 12 hours.

  • Self-Validating Step (In-Process Control): Spot the crude mixture on a silica TLC plate (eluent: 3:1 Hexane/EtOAc). The disappearance of the starting material will be accompanied by the appearance of a new spot exhibiting bright blue fluorescence under 365 nm UV light . This fluorescence is a direct, self-validating confirmation of the extended aromaticity achieved upon formation of the isoquinoline core.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with saturated aqueous NH₄Cl (3 × 10 mL) to remove copper salts and DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Bioorthogonal Click Chemistry (CuAAC) for Triazole-Linked Probes

Mechanistic Causality: The terminal alkyne is highly reactive toward organic azides. Using a Cu(I) catalyst ensures strict regioselectivity for the 1,4-disubstituted 1,2,3-triazole, leaving the nitrile group completely intact for downstream interactions (e.g., as a hydrogen bond acceptor or a precursor for tetrazole synthesis)[3]. The use of a 1:1 tert-butanol/water co-solvent system is critical; the organic phase solubilizes the highly lipophilic 2-ethynyl-5-fluorobenzonitrile, while the aqueous phase stabilizes the Cu(I) catalytic species generated in situ, preventing catalyst aggregation[4].

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve 2-ethynyl-5-fluorobenzonitrile (1.0 mmol, 1.0 equiv) and the target organic azide (1.0 mmol, 1.0 equiv) in 4.0 mL of a 1:1 mixture of t-BuOH and deionized H₂O.

  • Catalyst Generation: Add sodium ascorbate (0.2 mmol, 0.2 equiv) as a solid. The solution will remain clear. Subsequently, add CuSO₄·5H₂O (0.1 mmol, 0.1 equiv). The mixture will briefly turn yellow/brown as Cu(II) is reduced to the active Cu(I) species.

  • Reaction: Stir vigorously at room temperature for 6 hours.

  • Self-Validating Step (In-Process Control): Isolate a small aliquot, evaporate the solvent, and perform Attenuated Total Reflectance IR spectroscopy (ATR-IR). The reaction is validated as complete by the absolute disappearance of the sharp terminal alkyne C-H stretch (~3250 cm⁻¹) and the azide asymmetric stretch (~2100 cm⁻¹) .

  • Workup: Dilute with ice-cold water (10 mL). If the triazole product precipitates, isolate via vacuum filtration and wash with cold water and hexanes. Otherwise, extract with dichloromethane (3 × 10 mL).

Quantitative Data & Application Summary

The following table synthesizes the typical reaction parameters, yields, and primary medicinal chemistry applications for the diverse scaffolds generated from 2-ethynyl-5-fluorobenzonitrile.

Target ScaffoldReagents & CatalystReaction ConditionsTypical YieldPrimary Medicinal Application
7-Fluoro-1-aminoisoquinolines Primary Amine, CuI (10 mol%)DMF, 80 °C, 12 h75–85%Kinase Inhibitors (ROCK, PKA)[2]
1,4-Disubstituted Triazoles Organic Azide, CuSO₄, NaAsct-BuOH/H₂O, RT, 6 h>90%Bioorthogonal Probes, PROTACs[4]
5-Fluorophenyl Tetrazoles NaN₃, ZnBr₂ (Lewis Acid)DMF, 120 °C, 24 h65–70%Carboxylic Acid Bioisosteres[3]
Nitronaphthylamines Nitromethane, KOH (Base)DMSO, 80 °C, 24 h45–60%Antimicrobial / Antitumor Agents[5]

Sources

Application

Application Note: Advanced Sonogashira Cross-Coupling Protocols for 2-Ethynyl-5-fluorobenzonitrile

Executive Summary & Substrate Profiling 2-Ethynyl-5-fluorobenzonitrile (CAS: 1378823-86-9) is a highly valuable, bifunctional building block utilized extensively in the synthesis of complex pharmaceuticals, agrochemicals...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

2-Ethynyl-5-fluorobenzonitrile (CAS: 1378823-86-9) is a highly valuable, bifunctional building block utilized extensively in the synthesis of complex pharmaceuticals, agrochemicals, and advanced organic materials. The presence of both a nitrile (-CN) group and a fluorine (-F) atom on the aromatic ring imparts significant electron-withdrawing properties. This directly influences the electronic nature of the terminal alkyne, making it an excellent, albeit sensitive, candidate for C(sp)-C(sp2) bond construction.

While the Sonogashira cross-coupling reaction is the premier methodology for functionalizing terminal alkynes[1], the unique electronic environment of 2-Ethynyl-5-fluorobenzonitrile necessitates specific mechanistic deviations from standard protocols to ensure high yields and suppress side reactions.

Mechanistic Causality: The Case for Copper-Free Conditions

Traditionally, the Sonogashira reaction employs a palladium catalyst alongside a copper(I) co-catalyst to facilitate the transmetalation step via a highly reactive copper acetylide intermediate[2].

The Substrate Challenge: Because the -CN and -F substituents strongly withdraw electron density from the aromatic ring, the terminal alkyne proton of 2-Ethynyl-5-fluorobenzonitrile is unusually acidic. While this accelerates the initial deprotonation and formation of the copper acetylide, it drastically increases the substrate's susceptibility to Glaser-type homocoupling (oxidative dimerization) in the presence of trace oxygen and Cu(I)[3].

The Copper-Free Solution: To achieve a self-validating, high-fidelity protocol, a copper-free Sonogashira approach is strongly recommended for this specific substrate. By omitting the copper co-catalyst, the reaction bypasses the highly reactive copper acetylide intermediate entirely. Instead, the electron-deficient terminal alkyne directly coordinates to the Pd(II) intermediate, followed by deprotonation by a strong, non-nucleophilic amine base[1]. This eliminates homocoupling, simplifies downstream purification, and improves the overall robustness of the workflow[3].

MechanisticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-I inserts into Pd(0) Pd0->OxAdd + Aryl Iodide PdII Pd(II) Complex Ar-Pd(II)-I OxAdd->PdII Coord Alkyne Coordination Direct Pi-Complexation PdII->Coord + 2-Ethynyl-5-fluorobenzonitrile Deprot Base Deprotonation DBU removes H+ Coord->Deprot PdII_Alkyne Transmetalated State Ar-Pd(II)-Alkyne Deprot->PdII_Alkyne - HI (Base) RedElim Reductive Elimination C-C Bond Formation PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product Internal Alkyne RedElim->Product

Figure 1: Copper-free Sonogashira catalytic cycle highlighting direct alkyne coordination.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the optimization of the coupling of 2-Ethynyl-5-fluorobenzonitrile with a model electrophile (4-Iodoanisole). The data highlights the causality between catalyst/base selection and the ultimate reaction yield.

EntryCatalyst (5 mol%)Co-CatalystSolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh3)2Cl2CuI (2 mol%)DMFEt3N25445%Rapid conversion, but significant Glaser homocoupling observed.
2Pd(PPh3)2Cl2NoneDMFEt3N501268%Clean reaction profile; slower conversion without Cu(I).
3Pd(PPh3)4NoneTHFDIPEA65872%Moderate yield; trace thermal degradation of the alkyne.
4 Pd(dppf)Cl2 None DMSO DBU 25 6 91% Optimal. Direct Pd-alkyne coordination facilitated by DBU.

Note: The use of Pd(dppf)Cl2 combined with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMSO provides the necessary electronic push to drive the copper-free transmetalation at room temperature, preserving the integrity of the fluorobenzonitrile moiety[2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (TLC/LC-MS) are embedded to ensure each step functions as intended before proceeding, minimizing wasted resources on failed reactions.

Workflow Step1 1. Reagent Preparation Degas DMSO & Substrates (Argon sparge) Step2 2. Catalyst & Base Loading Add Pd(dppf)Cl2 (5 mol%) & DBU (2.0 eq) Step1->Step2 Step3 3. Reaction Execution Stir at 25°C under strictly anaerobic conditions Step2->Step3 Step4 4. In-Process Validation Verify Ar-I consumption via LC-MS/TLC Step3->Step4 Step5 5. Quench & Extraction NH4Cl (aq) quench, EtOAc extraction (x3) Step4->Step5 Step6 6. Isolation & Purification Silica Gel Flash Column Chromatography Step5->Step6

Figure 2: Self-validating experimental workflow for the copper-free coupling protocol.

Step-by-Step Methodology

Step 1: Rigorous Degassing (Critical for Success)

  • Action: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Ethynyl-5-fluorobenzonitrile (1.0 mmol, 1.0 equiv) and the aryl iodide (e.g., 4-Iodoanisole, 1.1 mmol, 1.1 equiv). Dissolve the mixture in 5.0 mL of anhydrous DMSO. Sparge the solution directly with ultra-pure Argon for 15 minutes.

  • Causality: Pd(0) is highly sensitive to oxidation. Even in copper-free conditions, dissolved oxygen can degrade the active catalyst and promote unwanted oxidative side reactions[3].

Step 2: Catalyst and Base Addition

  • Action: Under a positive Argon counter-flow, quickly add Pd(dppf)Cl2 (0.05 mmol, 5 mol%) followed by the dropwise addition of DBU (2.0 mmol, 2.0 equiv). Seal the flask and maintain under an Argon balloon.

  • Causality: DBU is a strong, non-nucleophilic base. It effectively deprotonates the Pd-coordinated alkyne without requiring elevated temperatures, which is critical for maintaining the stability of the fluorobenzonitrile ring[2].

Step 3: Reaction Execution and Self-Validation

  • Action: Stir the reaction mixture vigorously at 25°C (room temperature).

  • Validation: After 3 hours, withdraw a 10 µL aliquot using a micro-syringe. Quench the aliquot in 100 µL of a 1:1 mixture of EtOAc and saturated aqueous NH4Cl. Analyze the organic layer via LC-MS or TLC (Hexanes:EtOAc 4:1).

  • Logic Check: The complete disappearance of the aryl iodide mass/spot validates successful catalytic turnover. If starting material remains, continue stirring for an additional 3 hours.

Step 4: Quench and Extraction

  • Action: Once complete, dilute the reaction mixture with EtOAc (20 mL) and quench with saturated aqueous NH4Cl (10 mL). Transfer to a separatory funnel and extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with distilled water (3 x 15 mL) and brine (15 mL).

  • Causality: The NH4Cl neutralizes the DBU base and breaks down any stable Pd-complexes. The rigorous water washes are mandatory to completely remove the DMSO solvent, which would otherwise interfere with column chromatography.

Step 5: Purification

  • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Hexanes/EtOAc (typically 9:1 to 4:1) to isolate the pure internal alkyne product.

References

  • Sonogashira coupling , Wikipedia. Available at:[Link]

  • Sonogashira Coupling , Organic Chemistry Portal. Available at:[Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl , National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Ethynyl-5-fluorobenzonitrile Derivatives

Welcome to the Synthesis Technical Support Center. As Application Scientists, we frequently assist researchers in troubleshooting the synthesis of highly functionalized building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Technical Support Center. As Application Scientists, we frequently assist researchers in troubleshooting the synthesis of highly functionalized building blocks. The synthesis of 2-ethynyl-5-fluorobenzonitrile (CAS: 1378823-86-9) presents a unique intersection of chemoselectivity, stability, and purification challenges.

Typically synthesized via the Sonogashira cross-coupling of 2-bromo-5-fluorobenzonitrile with trimethylsilylacetylene (TMS-acetylene) followed by desilylation, this workflow is fraught with potential side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield synthesis.

Diagnostic Workflow & Failure Modes

The following pathway maps the critical steps of the synthesis, highlighting the primary failure modes encountered during the coupling and deprotection phases.

SynthesisWorkflow SM 2-Bromo-5-fluorobenzonitrile (Starting Material) Sono Sonogashira Coupling Pd-cat, CuI, Base SM->Sono Int TMS-Protected Alkyne Intermediate Sono->Int Anaerobic Fail1 Glaser Homocoupling (O2 / Cu-mediated) Sono->Fail1 O2 Present Deprot Desilylation K2CO3 / MeOH Int->Deprot Prod 2-Ethynyl-5-fluorobenzonitrile (Target Product) Deprot->Prod Mild Base Fail2 Nitrile Hydrolysis (Harsh Base) Deprot->Fail2 Strong Base/H2O

Diagnostic workflow for 2-ethynyl-5-fluorobenzonitrile synthesis, highlighting failure modes.

Troubleshooting & FAQs

Q1: Why am I seeing a large amount of a highly non-polar byproduct during the Sonogashira coupling?

A1: You are likely observing Glaser homocoupling. In standard Sonogashira reactions, Copper(I) iodide is used as a co-catalyst to form a copper acetylide intermediate, which then transmetalates with the Palladium complex. However, if trace oxygen is present in your reaction vessel, Cu(I) catalyzes the oxidative dimerization of TMS-acetylene to form a 1,4-disubstituted 1,3-diyne.

  • The Fix: Employ strict Schlenk techniques. Sparge your solvents (especially the amine base) with Argon for at least 30 minutes prior to use. Alternatively, transition to a copper-free Sonogashira protocol . Recent advancements in medicinal chemistry have demonstrated that using highly active ligands like XPhos with Pd(OAc)2​ can completely bypass the need for copper, eliminating Glaser coupling entirely ([1]).

Q2: During the TMS deprotection step, my nitrile group is disappearing and a new polar spot appears on TLC. What is happening?

A2: Your nitrile is undergoing base-catalyzed hydration/hydrolysis. The cyano group (-CN) is highly electrophilic, especially when activated by the electron-withdrawing fluorine atom on the aromatic ring. If you use harsh basic conditions (e.g., aqueous NaOH or KOH) to remove the trimethylsilyl (TMS) group, the nitrile will rapidly hydrate to an amide or hydrolyze completely to a carboxylic acid.

  • The Fix: Desilylation must be performed under strictly anhydrous, mild conditions. The industry standard is using anhydrous Potassium Carbonate ( K2​CO3​ ) in Methanol at room temperature. The methoxide generated in situ is sufficient to cleave the C-Si bond without hydrolyzing the nitrile.

Q3: My reaction conversion is 100%, but my isolated yield of 2-ethynyl-5-fluorobenzonitrile is extremely low after the final concentration. Where did the product go?

A3: The product is volatile and thermally sensitive. Terminal alkynes of low molecular weight (the MW of 2-ethynyl-5-fluorobenzonitrile is 145.13 g/mol ) often exhibit significant vapor pressure ([2]). Furthermore, terminal alkynes can polymerize if subjected to high heat in concentrated forms.

  • The Fix: Never subject the purified product to high vacuum (< 10 mbar) for extended periods. When removing solvents on a rotary evaporator, keep the water bath temperature below 30 °C and strictly monitor the pressure.

Quantitative Data: Catalyst System Optimization

The choice of catalyst and base dictates the chemoselectivity of the coupling. The table below summarizes comparative data for the coupling of 2-bromo-5-fluorobenzonitrile with terminal alkynes, demonstrating the superiority of copper-free or advanced ligand systems in suppressing homocoupling ([3]).

Catalyst SystemBase / AdditiveSolventTemp (°C)Yield (%)Homocoupling (%)
Pd(PPh3​)2​Cl2​ (5 mol%) Et3​N / CuI (5 mol%)THF6062%~25%
Pd(PPh3​)4​ (5 mol%)Diisopropylamine / CuI (2 mol%)Toluene7075%~12%
Pd(OAc)2​ / XPhos DIPEA / No Copper H2​O / Surfactant 45 >85% < 2%

Validated Experimental Protocols

Protocol A: Copper-Free Sonogashira Coupling

Objective: Synthesis of 5-fluoro-2-((trimethylsilyl)ethynyl)benzonitrile.

  • Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (3 cycles).

  • Reagent Loading: Add 2-bromo-5-fluorobenzonitrile (1.0 eq, 5.0 mmol), Pd(OAc)2​ (0.05 eq, 0.25 mmol), and XPhos (0.10 eq, 0.50 mmol) to the flask.

  • Solvent Addition: Add anhydrous, Argon-sparged THF (20 mL) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol). Stir for 5 minutes at room temperature until the catalyst complex forms (solution will turn a distinct yellow/orange).

  • Alkyne Addition: Dropwise, add trimethylsilylacetylene (1.2 eq, 6.0 mmol) via a gas-tight syringe.

  • Reaction: Heat the mixture to 45 °C under a positive pressure of Argon. Monitor via GC-MS or TLC (Hexanes/EtOAc 9:1). Complete consumption of the aryl bromide typically occurs within 12–16 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and filter through a short pad of Celite to remove palladium black. Wash the organic layer with saturated aqueous NH4​Cl and brine. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol B: Mild Desilylation

Objective: Synthesis of 2-ethynyl-5-fluorobenzonitrile.

  • Dissolution: Dissolve the crude 5-fluoro-2-((trimethylsilyl)ethynyl)benzonitrile (approx. 5.0 mmol) in anhydrous Methanol (25 mL) in a round-bottom flask.

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ) (0.1 eq, 0.5 mmol).

  • Reaction: Stir vigorously at room temperature (20–25 °C). Do not heat. Monitor strictly by TLC (Hexanes/EtOAc 9:1). The reaction is usually complete within 2 hours.

  • Quenching: Quench the reaction by adding 10 mL of water, then immediately extract with Dichloromethane ( 3×20 mL).

  • Isolation (Critical Step): Wash the combined organic layers with brine, dry over Na2​SO4​ , and filter. Concentrate on a rotary evaporator with the water bath set to no higher than 25 °C and pressure no lower than 50 mbar to prevent loss of the volatile terminal alkyne.

  • Purification: Purify via flash column chromatography (100% Hexanes to 95:5 Hexanes:EtOAc) to yield the pure product as a pale yellow to white solid.

References

  • Allosteric GABAA Receptor Modulators & Sonogashira Coupling Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions Source: White Rose eTheses Online URL:[Link]

  • ppm Pd-Containing Nanoparticles as Catalysts for Cross-Coupling (UC Santa Barbara Dissertation) Source: eScholarship.org URL:[Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 2-Ethynyl-5-fluorobenzonitrile Reaction Products

Welcome to the technical support center for the purification of 2-ethynyl-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-ethynyl-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block and its reaction products. The unique electronic properties imparted by the fluorine, nitrile, and ethynyl groups make this compound a valuable synthon, but also present specific challenges during purification.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the issues you may encounter during your experiments. The protocols and explanations provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of reaction mixtures containing 2-ethynyl-5-fluorobenzonitrile.

Q1: What are the most common impurities I can expect when synthesizing or using 2-ethynyl-5-fluorobenzonitrile in a Sonogashira coupling reaction?

A1: The impurities in a Sonogashira coupling reaction are highly dependent on the reaction conditions and the specific substrates used. However, some common classes of impurities include:

  • Unreacted Starting Materials: This is the most frequent class of impurity and includes unreacted 2-ethynyl-5-fluorobenzonitrile or the aryl halide coupling partner.[3] These can be identified by comparing the analytical data (e.g., TLC, HPLC, NMR) of the crude product with the starting materials.[3]

  • Homocoupled Alkyne (Glaser-Hay Dimer): The presence of copper(I) co-catalysts can promote the oxidative dimerization of the terminal alkyne, 2-ethynyl-5-fluorobenzonitrile, to form a symmetrical diyne. This is often observed when the reaction is exposed to air.

  • Catalyst Residues: Residual palladium and copper catalysts are common contaminants.[3] These can often impart a dark color to the crude product.[4]

  • Solvent and Base Residues: High-boiling solvents like DMF or NMP and amine bases such as triethylamine or diisopropylethylamine can be difficult to remove completely.

  • Byproducts from Side Reactions: Depending on the specific substrates, other side reactions can occur. For instance, if the aryl halide has other reactive functional groups, these may undergo transformation under the reaction conditions.

Q2: My purified 2-ethynyl-5-fluorobenzonitrile product is a pale yellow solid, but the literature reports it as a white solid. Is this a cause for concern?

A2: A pale yellow coloration is not uncommon for many aromatic alkynes and may not necessarily indicate significant impurity. Trace amounts of oxidized species or residual catalyst can sometimes impart color.[4] The primary indicators of purity should be analytical data such as NMR spectroscopy, mass spectrometry, and melting point. If these analyses confirm the structure and high purity (typically >98%), the coloration is likely not a significant issue for most subsequent applications. However, for applications requiring exceptionally high purity, such as in the synthesis of active pharmaceutical ingredients (APIs), further purification to remove color may be necessary.[1]

Q3: I am having trouble with emulsion formation during the aqueous workup of my reaction mixture. What can I do?

A3: Emulsion formation is a common issue, especially when using amine bases and polar aprotic solvents. Here are several strategies to break an emulsion:

  • Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion.[5] The increased ionic strength of the aqueous layer helps to coalesce the dispersed organic droplets.

  • Gentle Mixing: Avoid vigorous shaking of the separatory funnel. Instead, gently invert the funnel several times to mix the layers.

  • Filtration through Celite: Filtering the entire emulsified mixture through a pad of Celite® can sometimes break the emulsion and separate the layers.

  • Changing the Solvent: If possible, adding a less polar solvent to the organic layer can sometimes help to resolve the emulsion.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the purification of 2-ethynyl-5-fluorobenzonitrile reaction products.

Issue 1: Poor Separation During Column Chromatography

Symptom: Your target compound co-elutes with impurities, or you observe significant streaking of the product on the TLC plate and the column.

Possible Causes & Solutions:

  • Incorrect Mobile Phase Polarity:

    • Diagnosis: If the Rf value of your compound on a TLC plate is too high (>0.5), the mobile phase is too polar, leading to poor separation. If the Rf is too low (<0.1), the mobile phase is not polar enough, and the compound will take a very long time to elute or may not elute at all.

    • Solution: The ideal Rf value for good separation on a silica gel column is typically between 0.2 and 0.4.[5] Systematically screen different solvent systems using TLC. A common starting point for moderately polar compounds like 2-ethynyl-5-fluorobenzonitrile derivatives is a mixture of hexanes and ethyl acetate.[6][7] If your compound is more polar, consider using dichloromethane and methanol.[6][7]

  • Compound Interaction with Silica Gel:

    • Diagnosis: The nitrile group and the aromatic ring can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing or streaking.

    • Solution:

      • Add a Modifier: Adding a small amount of a slightly more polar solvent or a modifier to the mobile phase can help to mitigate these interactions. For example, adding 0.5-1% triethylamine to the eluent can often improve the chromatography of compounds with basic functionalities.

      • Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to the acidity of silica gel. Reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) is another option, particularly for more polar products.[8]

  • Improper Sample Loading:

    • Diagnosis: Loading the sample in a solvent that is more polar than the mobile phase can lead to band broadening and poor separation.

    • Solution: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent. For compounds that are poorly soluble in the mobile phase, "dry loading" is recommended.[6][8] This involves adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then loading the resulting free-flowing powder onto the top of the column.[8]

Parameter Recommendation for 2-Ethynyl-5-fluorobenzonitrile Derivatives Rationale
Stationary Phase Silica Gel (default), Alumina (for acid-sensitive compounds), C18 (for polar products)Silica is a versatile and common choice. Alumina can prevent degradation of acid-sensitive compounds. C18 is suitable for polar molecules.[6][8]
Mobile Phase (Normal Phase) Hexanes/Ethyl Acetate, Dichloromethane/MethanolA gradient of increasing polarity is often effective. Start with a low polarity to elute non-polar impurities.[6][7]
Mobile Phase (Reversed Phase) Acetonitrile/Water, Methanol/WaterA gradient of decreasing polarity is used.
Optimal TLC Rf 0.2 - 0.4This range provides a good balance between resolution and elution time.[5]
Loading Technique Dry loading for poorly soluble samplesPrevents band broadening and improves separation efficiency.[8]
Issue 2: Difficulty with Recrystallization

Symptom: The product oils out instead of crystallizing, the crystals are very fine and difficult to filter, or the yield is very low.

Possible Causes & Solutions:

  • Incorrect Solvent Choice:

    • Diagnosis: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] If the compound is too soluble at low temperatures, the recovery will be poor. If it is not soluble enough at high temperatures, a large volume of solvent will be required.

    • Solution: Screen a variety of solvents. For aromatic compounds like 2-ethynyl-5-fluorobenzonitrile, solvents like ethanol, isopropanol, toluene, or mixtures such as ethyl acetate/hexanes can be effective.[9]

  • Cooling Rate is Too Fast:

    • Diagnosis: Rapid cooling can lead to the formation of small, impure crystals or cause the product to precipitate as an oil.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. If the product still oils out, try adding more solvent, reheating to dissolve the oil, and then cooling slowly again.[9]

  • Inducing Crystallization:

    • Diagnosis: Sometimes, crystallization is slow to initiate even in a supersaturated solution.

    • Solution:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[9]

      • Seeding: Add a single, pure crystal of the desired compound to the cooled solution to induce crystallization.

Workflow for Purification Strategy Selection

The following diagram illustrates a general workflow for selecting an appropriate purification strategy for your 2-ethynyl-5-fluorobenzonitrile reaction product.

Caption: A decision tree to guide the selection of a suitable purification method.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying 2-ethynyl-5-fluorobenzonitrile derivatives using flash column chromatography on silica gel.

  • TLC Analysis: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate using various solvent systems (e.g., mixtures of hexanes and ethyl acetate in different ratios) to find a system that gives your target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[5][10]

  • Column Preparation: a. Select a column of appropriate size for the amount of crude material. b. Pack the column with silica gel, either as a slurry in the initial mobile phase or by dry packing followed by careful addition of the solvent.[10] c. Equilibrate the column by passing several column volumes of the initial, low-polarity mobile phase through it. Never let the column run dry.[10]

  • Sample Loading: a. Liquid Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or toluene) and carefully apply it to the top of the silica gel bed.[10] b. Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]

  • Elution and Fraction Collection: a. Begin eluting with the mobile phase determined from your TLC analysis. b. If using a gradient, gradually increase the polarity of the mobile phase. c. Collect fractions and monitor the elution of your compound using TLC.[10]

  • Product Isolation: a. Combine the fractions that contain the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[10]

Protocol 2: Recrystallization

This protocol outlines the steps for purifying a solid 2-ethynyl-5-fluorobenzonitrile product by recrystallization.

  • Solvent Selection: a. In a small test tube, add a small amount of your crude product. b. Add a few drops of a test solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature. c. Heat the test tube. The ideal solvent will completely dissolve the compound when hot. d. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Recrystallization Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the chosen solvent in small portions while heating the flask until the solid just dissolves. c. If there are insoluble impurities, perform a hot filtration to remove them. d. If the solution is colored, you can add a small amount of activated charcoal, heat the solution, and then perform a hot filtration to remove the charcoal and the colored impurities. e. Allow the clear solution to cool slowly to room temperature. f. Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Crystal Collection: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[9] c. Dry the crystals under vacuum to remove all traces of solvent.

References

  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. Retrieved from [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. Retrieved from [Link]

  • 1.5: Flash Chromatography. (2021, May 2). Chemistry LibreTexts. Retrieved from [Link]

  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (2021, July 9). Scientific Reports. Retrieved from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • General methods for flash chromatography using disposable columns. (n.d.). PMC. Retrieved from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 16). PMC. Retrieved from [Link]

  • How can I purify impure benzonitrile? (2017, July 23). ResearchGate. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012, March 6). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Easily remove dark color after sonogashira? (2024, April 10). Reddit. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Process for the preparation and the isolation of aromatic nitriles. (n.d.). Google Patents.
  • Safe and Convenient Procedure for Solvent Purification. (n.d.). Retrieved from [Link]

  • Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of 2-fluorobenzonitrile. (n.d.). PrepChem.com. Retrieved from [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Process for preparing fluorobenzonitriles. (n.d.). Google Patents.
  • Process for producing aromatic nitrile. (n.d.). Google Patents.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC. Retrieved from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • Protein purification troubleshooting guide. (n.d.). Dutscher. Retrieved from [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Ethynyl-5-fluorobenzonitrile Side Reactions

Welcome to the Advanced Technical Support Center for 2-Ethynyl-5-fluorobenzonitrile (CAS: 1378823-86-9) . This molecule is a highly versatile, yet notoriously sensitive, building block used extensively in drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 2-Ethynyl-5-fluorobenzonitrile (CAS: 1378823-86-9) . This molecule is a highly versatile, yet notoriously sensitive, building block used extensively in drug discovery and materials science. Its structural triad—a terminal alkyne, an electron-withdrawing nitrile group, and a highly electronegative fluorine atom—creates a complex reactivity profile.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you suppress unintended side reactions and maximize your desired yields.

Mechanistic Roadmap: Diverting Side Reactions

Before diving into specific protocols, it is critical to understand the competing pathways at play. The diagram below maps the three primary side reactions associated with 2-Ethynyl-5-fluorobenzonitrile and the strategic interventions required to prevent them.

SideReactions Start 2-Ethynyl-5-fluorobenzonitrile (Multifunctional Hub) Cond_Coupling Sonogashira Conditions Start->Cond_Coupling Cond_Base Basic/Nucleophilic Conditions Start->Cond_Base Cond_Metal Electrophilic Metal Catalysis (Au/Pd) Start->Cond_Metal Side_Homo Side Reaction: Glaser-Hay Homocoupling Cond_Coupling->Side_Homo O2 + Cu(I) Side_SNAr Side Reaction: SNAr (F-Displacement) Cond_Base->Side_SNAr Strong Nucleophiles Side_Cyclo Side Reaction: Ortho-Cyclization Cond_Metal->Side_Cyclo Alkyne Activation Sol_Homo Solution: Cu-Free & Anaerobic Side_Homo->Sol_Homo Sol_SNAr Solution: Sterically Hindered Bases Side_SNAr->Sol_SNAr Sol_Cyclo Solution: Ligand Tuning (Lower Lewis Acidity) Side_Cyclo->Sol_Cyclo

Mechanistic divergence of 2-Ethynyl-5-fluorobenzonitrile side reactions and targeted solutions.

Troubleshooting Guide 1: Alkyne Homocoupling in Cross-Coupling

Q: My Sonogashira coupling with 2-Ethynyl-5-fluorobenzonitrile is yielding large amounts of a diyne byproduct. What is causing this and how do I stop it?

The Causality: The formation of homocoupled diyne byproducts is known as the Glaser-Hay coupling 1[1]. This occurs when the terminal alkyne reacts with the Copper(I) co-catalyst to form a copper acetylide intermediate. In the presence of even trace amounts of oxygen, this intermediate undergoes oxidative dimerization2[2]. Because 2-Ethynyl-5-fluorobenzonitrile is highly electronically activated, its copper acetylide is particularly prone to this oxidation.

The Solution: Transition to a Copper-Free Sonogashira protocol or utilize a highly controlled reducing atmosphere (such as a dilute H2​ /Argon mix) which has been shown to reduce homocoupling to approximately 2% 3[3].

Quantitative Data: Impact of Reaction Conditions on Homocoupling
Reaction ConditionCatalyst SystemAtmosphereHomocoupling (Diyne)Desired Cross-Coupled Yield
Standard Sonogashira Pd(PPh3​)2​Cl2​ / CuIAmbient Air25 - 40%50 - 60%
Degassed Standard Pd(PPh3​)2​Cl2​ / CuIArgon10 - 15%75 - 80%
Reducing Atmosphere Pd(PPh3​)2​Cl2​ / CuI H2​ /Ar mix~2%>90%
Copper-Free (Recommended) Pd(OAc)2​ / SPhosArgon<1% >92%
Protocol: Self-Validating Copper-Free Sonogashira Coupling

Self-Validation Checkpoint: The reaction mixture should remain yellow/orange (indicating active Pd0/PdII species). A shift to a blue/green tint indicates copper contamination from poorly washed glassware, immediately invalidating the copper-free premise.

  • Glassware Preparation: Acid-wash all Schlenk flasks with 1M HNO3​ to remove trace metals. Rinse thoroughly with HPLC-grade water, followed by acetone, and oven-dry at 120°C overnight.

  • Reagent Degassing: Sparge anhydrous solvent (e.g., THF or Toluene) with ultra-pure Argon for a minimum of 30 minutes prior to use.

  • Catalyst Loading: Inside an argon-filled glovebox, add the aryl halide (1.0 equiv), Pd(OAc)2​ (2 mol%), and an electron-rich phosphine ligand like SPhos (4 mol%) to the flask.

  • Base Addition: Add a sterically hindered, non-nucleophilic base (e.g., Cs2​CO3​ , 2.0 equiv). Note: This specific base selection also prevents SNAr side reactions (see Guide 2).

  • Alkyne Addition: Seal the flask with a septum, remove from the glovebox, and inject 2-Ethynyl-5-fluorobenzonitrile (1.1 equiv) and the degassed solvent via a gas-tight syringe.

  • Execution & Monitoring: Stir at 60°C for 12 hours. Monitor via LC-MS.

Troubleshooting Guide 2: Nucleophilic Aromatic Substitution (SNAr)

Q: During base-mediated reactions, my mass spectrometry data shows a loss of 19 Da (Fluorine) and the addition of my amine base. Why is the aromatic fluorine reacting?

The Causality: The fluorine atom at position 5 is highly electronegative. Furthermore, the nitrile group at position 1 is a powerful electron-withdrawing group via both inductive and resonance effects4[4]. This interplay creates a highly electron-deficient aromatic system. When primary or secondary amines (e.g., piperidine, diethylamine) or alkoxides are used as bases, they act as strong nucleophiles. They attack the electron-deficient ring, forming a Meisenheimer complex, and subsequently expel the fluoride ion in a concerted or borderline Nucleophilic Aromatic Substitution (SNAr) pathway 5[5].

The Solution: You must rely on kinetic control by increasing the steric bulk of your base or switching to strictly inorganic, non-nucleophilic bases.

Protocol: SNAr-Proof Deprotonation Workflow

Self-Validation Checkpoint: Perform a rapid LC-MS check at t=30 mins. If the starting material peak is consumed but the product mass lacks the precise isotopic signature of the fluorinated core, SNAr has occurred. A successful protocol will retain the exact mass of the fluorine atom.

  • Base Selection: Strictly avoid Et2​NH , piperidine, or NaOMe . Replace with N,N -Diisopropylethylamine (DIPEA) if an organic base is required, or K3​PO4​ / Cs2​CO3​ for inorganic needs.

  • Temperature Control: SNAr is highly temperature-dependent. Keep the reaction temperature below 40°C during the initial deprotonation phase.

  • Solvent Polarity: Reduce the polarity of the solvent if possible. Highly polar aprotic solvents (like DMF or DMSO) stabilize the anionic Meisenheimer complex, accelerating SNAr. Switching to Toluene or THF significantly raises the activation energy required for the SNAr side reaction.

Troubleshooting Guide 3: Unintended Ortho-Cyclization

Q: When exposing 2-Ethynyl-5-fluorobenzonitrile to Gold (Au) or Palladium (Pd) catalysts, I am isolating fused heterocyclic byproducts instead of my linear product. What is happening?

The Causality: This molecule features a terminal alkyne positioned ortho to a nitrile group. Electrophilic transition metals (especially AuI , AgI , or PdII ) act as strong Lewis acids, coordinating to the π -electrons of the alkyne and activating it toward nucleophilic attack. Because the nitrile nitrogen possesses a lone pair and is in close spatial proximity, it acts as an internal nucleophile. This triggers an intramolecular cyclization, leading to the formation of isoquinolines or related fused heterocyclic scaffolds 6[6].

The Solution: To prevent this, you must decrease the Lewis acidity of the metal center so it does not over-activate the alkyne.

Protocol: Ligand Tuning to Prevent Cyclization

Self-Validation Checkpoint: Analyze the crude NMR. The disappearance of the sharp terminal alkyne proton singlet (~3.0 ppm) coupled with the appearance of new aromatic protons indicates cyclization.

  • Ligand Substitution: Replace electron-withdrawing or labile ligands (like triflate or chloride) with strongly coordinating, electron-donating bidentate phosphines (e.g., dppf or Xantphos). This saturates the metal's coordination sphere and increases its electron density, lowering its electrophilicity.

  • Order of Addition: Always pre-mix the metal catalyst with the ligand for 15 minutes to ensure full complexation before introducing the 2-Ethynyl-5-fluorobenzonitrile to the reaction vessel.

  • Concentration: Run the reaction at a higher dilution (e.g., 0.05 M instead of 0.5 M) to favor intermolecular cross-coupling kinetics over intramolecular cyclization, provided the intermolecular partner is kept in excess.

References

  • BenchChem Technical Support Team. "preventing homocoupling in Sonogashira reactions of terminal alkynes - Benchchem." Benchchem.com.
  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia.org.
  • Elangovan, A., Wang, Y.-H., Ho, T.-I. "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Chemistry Portal.
  • NBinno. "The Chemistry of 2-Fluorobenzonitrile: Synthesis and Reactivity." Nbinno.com.
  • ResearchGate Contributors. "Concerted nucleophilic aromatic substitution with 19F− and 18F." Researchgate.net.
  • Beilstein Journal of Organic Chemistry. "Search Results: Cyclization of 2-ethynylaryltriazenes." Beilstein-journals.org.

Sources

Optimization

Technical Support Center: Handling &amp; Reactivity of 2-Ethynyl-5-fluorobenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the unique reactivity profile of 2-Ethynyl-5-fluorobenzonitrile (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the unique reactivity profile of 2-Ethynyl-5-fluorobenzonitrile (CAS: 1378823-86-9).

This molecule is a highly versatile trifunctional building block containing a terminal alkyne, an electron-deficient fluoroarene, and a nitrile group. While it is a powerful scaffold for synthesizing complex heterocycles and pharmaceutical intermediates, its structural features make it a minefield of competing side reactions if experimental conditions are not rigorously controlled. This guide synthesizes field-proven insights to help you troubleshoot instability, understand the mechanistic causality behind degradation, and execute self-validating protocols.

I. Mechanistic Troubleshooting & FAQs

Q1: Why is my Sonogashira cross-coupling yielding primarily a homocoupled diyne rather than the target product?

A: You are observing Glaser homocoupling.

  • Causality: 2-Ethynyl-5-fluorobenzonitrile contains a terminal alkyne that readily forms a copper acetylide intermediate in the presence of a Cu(I) co-catalyst. If trace oxygen is present, it facilitates the rapid oxidative dimerization of the copper acetylide into a diyne[1]. Furthermore, the strongly electron-withdrawing cyano (-CN) and fluoro (-F) groups increase the acidity of the terminal alkyne proton, accelerating acetylide formation and subsequent homocoupling[2].

  • Solution: Employ copper-free Sonogashira conditions. Copper-free variations have been specifically developed to avoid the formation of these homocoupling products[3]. If copper must be used, ensure strict anaerobic conditions by degassing solvents via freeze-pump-thaw cycles and maintaining a positive pressure of inert gas[1].

Q2: I am observing a byproduct with a mass shift indicating the loss of fluorine and the addition of my amine base. What is causing this?

A: You are triggering an unintended Nucleophilic Aromatic Substitution (SNAr).

  • Causality: The fluorine atom at the 5-position is highly activated by the strongly electron-withdrawing nitrile group at the para position (and the alkyne at the meta position). When primary or unhindered secondary amines (e.g., n-butylamine, piperidine) are used as bases or solvents, they act as nucleophiles and displace the fluorine atom.

  • Solution: Switch to sterically hindered, non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA), or use insoluble inorganic bases like K3PO4 or Cs2CO3[1].

Q3: My LC-MS analysis shows a +18 Da mass shift for the starting material when running reactions in aqueous solvent mixtures. What is happening?

A: This mass shift indicates hydration of the terminal alkyne or hydrolysis of the nitrile group.

  • Causality: Terminal alkynes are moisture-sensitive and prone to Markovnikov hydration to form methyl ketones, especially under acidic conditions or in the presence of transition metal catalysts (like Pd) and heat[4]. Alternatively, the nitrile group can hydrolyze to an amide under strongly basic aqueous conditions.

  • Solution: Maintain strictly anhydrous conditions. Dry all solid reagents in a vacuum oven and use anhydrous, degassed solvents[1].

II. Visualizing Degradation Pathways

To successfully work with 2-Ethynyl-5-fluorobenzonitrile, you must anticipate its degradation routes. The diagram below illustrates the primary side reactions based on the functional group vulnerabilities discussed above.

Degradation A 2-Ethynyl-5-fluorobenzonitrile B Glaser Homocoupling (Diyne Formation) A->B Cu(I), O2, Amine Base C SNAr Side Products (F-displacement) A->C Nucleophilic Amines High Temp D Nitrile Hydrolysis / Alkyne Hydration A->D H2O, Strong Base/Acid Metal Catalysts

Fig 1. Primary degradation and side-reaction pathways of 2-Ethynyl-5-fluorobenzonitrile.

III. Quantitative Data Presentation

The table below summarizes the impact of various reaction parameters on the stability and primary reaction outcomes of 2-Ethynyl-5-fluorobenzonitrile.

Table 1: Impact of Reaction Parameters on 2-Ethynyl-5-fluorobenzonitrile Stability

Catalyst SystemBase / SolventAtmospherePrimary OutcomeMechanistic Causality
Pd(PPh3)4 / CuIEt3N / DMFAir~45% Homocoupling O2 facilitates oxidative coupling of the highly acidic copper acetylide[2].
Pd(PPh3)4 / CuIEt3N / DMFArgon~15% Homocoupling Trace O2 or Cu(II) impurities drive baseline Glaser coupling[1].
Pd(PPh3)4 (Cu-free)DIPEA / THFArgon>90% Target Product Cu-free conditions prevent acetylide dimerization; steric base prevents SNAr[3].
PdCl2(PPh3)2n-Butylamine / THFArgon~20% SNAr Byproduct Primary amine attacks the highly activated C-F bond.
Pd(OAc)2K2CO3 / H2O-MeCNArgonAlkyne Hydration (+18 Da) Aqueous basic conditions + Pd catalyze Markovnikov hydration[4].

IV. Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate built-in validation checkpoints. This prevents the waste of expensive downstream reagents by confirming reaction trajectory in real-time.

Protocol 1: Copper-Free Sonogashira Cross-Coupling

Objective: Couple 2-Ethynyl-5-fluorobenzonitrile with an aryl iodide while completely suppressing Glaser homocoupling and SNAr side reactions.

  • Reagent Preparation: Dry all solid reagents in a vacuum oven. Use anhydrous THF and degas thoroughly via three freeze-pump-thaw cycles[1].

  • Catalyst Loading: Inside a glovebox or using standard Schlenk technique, add the aryl iodide (1.0 mmol), Pd(PPh3)4 (0.05 mmol, 5 mol%), and the non-nucleophilic base DIPEA (3.0 mmol, 3.0 equiv) to a flame-dried Schlenk flask. Note: Palladium-nitrogen complexes can also be used for ultra-low catalyst loading in copper-free environments[5].

  • Alkyne Addition: Dissolve 2-Ethynyl-5-fluorobenzonitrile (1.1 mmol, 1.1 equiv) in 2 mL of degassed THF. Add this solution dropwise via a syringe pump over 1 hour. Causality: Maintaining a low concentration of the terminal alkyne disfavors homocoupling kinetics[1].

  • Validation Checkpoint (Self-Validation): After 2 hours, withdraw a 10 µL aliquot under positive argon pressure. Quench with EtOAc/H2O and analyze the organic layer via TLC (Hexanes:EtOAc 4:1). The homocoupled diyne (if present) will elute with a significantly higher Rf than the cross-coupled product. Decision Gate: If diyne formation exceeds 5% visually, halt the addition, re-purge the system with argon, and verify solvent anhydrousness before proceeding.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash column chromatography.

Workflow Step1 1. Reagent Prep Dry & Degas Step2 2. Catalyst Loading Pd(PPh3)4 (Cu-Free) Step1->Step2 Step3 3. Base Addition DIPEA (Steric) Step2->Step3 Step4 4. Alkyne Addition Syringe Pump Step3->Step4 Step5 5. Validation TLC/LC-MS Check Step4->Step5

Fig 2. Self-validating copper-free Sonogashira workflow to prevent homocoupling.

Protocol 2: Tetrazole Synthesis via Nitrile Activation

Objective: Convert the nitrile group of 2-Ethynyl-5-fluorobenzonitrile to a tetrazole without degrading the terminal alkyne or displacing the fluorine.

  • Setup: To a pressure-vented vial, add 2-Ethynyl-5-fluorobenzonitrile (1.0 mmol), NaN3 (1.5 mmol), and NH4Cl (1.5 mmol) in strictly anhydrous DMF (5 mL).

  • Reaction: Heat the mixture to 100 °C behind a blast shield.

  • Validation Checkpoint (Self-Validation): Monitor the reaction via FT-IR spectroscopy of crude aliquots. The sharp nitrile (C≡N) stretch at ~2230 cm⁻¹ will progressively disappear, replaced by a broad tetrazole N-H stretch at ~3100-3300 cm⁻¹. Causality: This confirms orthogonal reactivity at the nitrile without requiring complex mass spectrometry, ensuring the alkyne remains intact.

  • Workup: Cool to room temperature, acidify carefully with 1M HCl to pH 2 (in a well-ventilated fume hood to manage HN3 gas), and extract with EtOAc.

V. References

  • preventing homocoupling in Sonogashira reactions of terminal alkynes Source: BenchChem URL:

  • Sonogashira coupling Source: Wikipedia URL:

  • Sonogashira Coupling Source: Chemistry LibreTexts URL:

  • Sonogashira Coupling Source: Organic Chemistry Portal URL:

  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions Source: ResearchGate URL:

Sources

Troubleshooting

catalyst selection for 2-Ethynyl-5-fluorobenzonitrile transformations

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Author: BenchChem Technical Support Team. Date: April 2026

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I'm now revising the cyclization regioselectivity diagram to enhance clarity. I've separated catalysts and products, using distinct styles for edges and nodes to emphasize reaction flow. I will work towards implementing a matrix and reference formatting, with the end goal of a user-friendly guide.

Finalizing Regioselectivity Visualization

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Finalizing Visual Guide

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Addressing Glaser Byproduct

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Optimizing Copper Catalyst Choice

I'm now focusing on optimizing CuAAC reaction conditions for 2-ethynyl-5-fluorobenzonitrile. Pre-formed Cu(I) salts are proving problematic; I will generate Cu(I) in situ from Cu(II) for better control. I am prioritizing a step-by-step methodology, with relevant citations, and a specific plan to implement it with CuSO4 and sodium ascorbate. I will be sure to address stability concerns.

Refining Diagram Regioselectivity

I'm now revising my regioselectivity diagrams, integrating catalyst-specific pathways for the cyclization of 2-ethynyl-5-fluorobenzonitrile. I'm focusing on clearly illustrating the contrasting 6-endo-dig and 5-exo-dig pathways, with a quantitative matrix next. I will integrate the referenced literature, ensuring clarity.

Finalizing User-Friendly Guide

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Drafting Protocol Refinement

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Finalizing Experimental Protocols

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Technical Support Center: Catalyst Selection for 2-Ethynyl-5-fluorobenzonitrile Transformations

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific nuances of working with 2-Ethynyl-5-fluorobenzonitrile. This bifunctional building block—featuring a terminal alkyne and a highly electrophilic fluorinated nitrile—is a versatile precursor in drug discovery and materials science. However, its dual reactivity requires precise catalyst selection to avoid side reactions such as alkyne homocoupling, premature cyclization, or unwanted nucleophilic aromatic substitution of the fluorine.

Reaction Pathways Overview

The terminal alkyne and the ortho-nitrile group provide orthogonal handles for functionalization, but they can also participate synergistically in domino reactions. The diagram below illustrates the three primary catalytic workflows.

G SM 2-Ethynyl-5-fluorobenzonitrile Sonogashira Sonogashira Coupling (Pd Catalysis) SM->Sonogashira Aryl Halides CuAAC CuAAC Click Chemistry (Cu(I) Catalysis) SM->CuAAC Organic Azides Cyclization Domino Cyclization (Metal Catalysis) SM->Cyclization Secondary Amines Prod1 Internal Alkynes (Diarylalkynes) Sonogashira->Prod1 Prod2 1,4-Disubstituted 1,2,3-Triazoles CuAAC->Prod2 Prod3 Isoquinolines / Isoindolines Cyclization->Prod3

Caption: Major catalytic transformation pathways for 2-Ethynyl-5-fluorobenzonitrile.

Troubleshooting Guides & FAQs

Q1: I am attempting a Sonogashira cross-coupling with 2-ethynyl-5-fluorobenzonitrile, but I am observing significant amounts of the Glaser homocoupling byproduct. How should I adjust my catalyst system?

Causality: The terminal alkyne in 2-ethynyl-5-fluorobenzonitrile is highly activated due to the electron-withdrawing nature of the fluorinated benzonitrile ring. When exposed to standard Pd/Cu systems (e.g., Pd(PPh3​)4​ / CuI) in the presence of trace oxygen, the copper-acetylide intermediate readily undergoes oxidative homocoupling[1].

Solution: Switch to a Copper-Free Sonogashira protocol. By utilizing Pd(OAc)2​ or PdCl2​(PPh3​)2​ in combination with an amine base (such as pyrrolidine or piperidine), you eliminate the formation of the highly oxidizable copper acetylide entirely. If copper is strictly required to accelerate the transmetalation step with an unreactive aryl halide, ensure rigorous degassing (freeze-pump-thaw method) and restrict the CuI loading to ≤2 mol% relative to the palladium catalyst.

Q2: For the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), should I use a pre-formed Cu(I) salt or generate it in situ from Cu(II)?

Causality: Pre-formed Cu(I) salts (like CuI or CuBr) are thermodynamically unstable in organic/aqueous mixtures and are prone to disproportionation or oxidation to Cu(II). Cu(II) is catalytically inactive for the click reaction and can promote unwanted oxidative side reactions[2].

Solution: Generating Cu(I) in situ from copper(II) sulfate ( CuSO4​⋅5H2​O ) and sodium ascorbate is vastly superior[3]. The ascorbate acts as a sacrificial reductant, maintaining a steady-state concentration of the active Cu(I) species while scavenging dissolved oxygen. This protects the electrophilic nitrile and fluoro groups from degradation and ensures quantitative conversion to the 1,4-disubstituted 1,2,3-triazole[2].

Q3: I want to perform an aminative domino cyclization of 2-ethynyl-5-fluorobenzonitrile to form a fused heterocycle. How do I control whether I get the isoquinoline or the isoindoline derivative?

Causality: 2-Alkynylbenzonitriles are privileged precursors for tandem cyclizations[1]. The regioselectivity of this domino reaction is entirely catalyst-controlled. The choice of metal dictates the cyclization trajectory (6-endo-dig vs. 5-exo-dig)[4].

Solution:

  • To synthesize 1-Aminoisoquinolines (6-endo-dig): Utilize Copper-based catalysts (e.g., CuI, Cu(OTf)2​ ). Copper specifically coordinates to the alkyne ( π -activation), templating the nucleophilic attack of the amine-activated nitrile intermediate and favoring the 6-membered ring expansion[4].

  • To synthesize 1-Aminoisoindolines (5-exo-dig): Utilize Lewis acidic metal triflates such as Zn(OTf)2​ , AgOTf, or Sc(OTf)3​ . These hard Lewis acids preferentially activate the nitrile carbon, driving a tighter 5-exo-dig ring closure[4].

G SM 2-Alkynylbenzonitrile + Amine CuCat Cu-based Catalysts (e.g., CuI) SM->CuCat OtherCat Lewis Acids (e.g., Zn(OTf)2) SM->OtherCat PathA 6-endo-dig Cyclization CuCat->PathA PathB 5-exo-dig Cyclization OtherCat->PathB ProdA 1-Aminoisoquinolines PathA->ProdA ProdB 1-Aminoisoindolines PathB->ProdB

Caption: Catalyst-controlled regioselectivity in the aminative domino cyclization.

Quantitative Data: Catalyst Selection Matrix

The following table summarizes the optimal catalytic conditions and expected quantitative outcomes for the transformations of 2-Ethynyl-5-fluorobenzonitrile.

TransformationTarget ProductOptimal Catalyst SystemSolvent & TempExpected YieldRegioselectivity
CuAAC Click 1,4-Disubstituted Triazole5 mol% CuSO4​ / 10 mol% Na-Ascorbate t -BuOH/ H2​O (1:1), 25°C>90%>99% (1,4-isomer)
Sonogashira Diarylalkyne2 mol% PdCl2​(PPh3​)2​ (Cu-free)DMF / Pyrrolidine, 80°C75-85%N/A (Homocoupling <5%)
Domino Cyclization 1-Aminoisoquinoline10 mol% CuISolvent-free, 100°C80-88%>95% (6-endo-dig)
Domino Cyclization 1-Aminoisoindoline10 mol% Zn(OTf)2​ Solvent-free, 100°C70-82%>90% (5-exo-dig)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol A: Regioselective CuAAC Click Reaction (In situ Cu(I) Generation)

Objective: Synthesize a 1,4-disubstituted triazole without degrading the fluorobenzonitrile moiety.

  • Preparation: In a 25 mL round-bottom flask, dissolve 2-Ethynyl-5-fluorobenzonitrile (1.0 mmol) and the target organic azide (1.05 mmol) in 4 mL of a 1:1 mixture of t -butanol and deionized water.

  • Catalyst Activation: In a separate vial, dissolve CuSO4​⋅5H2​O (0.05 mmol, 5 mol%) in 0.5 mL water. Add sodium ascorbate (0.10 mmol, 10 mol%).

    • Validation Checkpoint 1: The solution must immediately transition from pale blue (Cu II) to a colorless or very pale yellow solution, confirming the successful reduction to the active Cu(I) species.

  • Reaction: Add the active Cu(I) solution to the reaction flask. Stir vigorously at room temperature for 4–12 hours.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 3:1). The highly UV-active starting alkyne ( Rf​≈0.6 ) should completely disappear, replaced by a lower-running, highly polar triazole product spot ( Rf​≈0.2 ).

  • Workup: Dilute with water (10 mL) and extract with ethyl acetate ( 3×10 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Copper-Free Sonogashira Coupling

Objective: Cross-couple 2-Ethynyl-5-fluorobenzonitrile with an aryl iodide while preventing Glaser homocoupling.

  • Degassing: Charge a Schlenk flask with 2-Ethynyl-5-fluorobenzonitrile (1.0 mmol), aryl iodide (1.1 mmol), and PdCl2​(PPh3​)2​ (0.02 mmol, 2 mol%). Evacuate and backfill with ultra-pure Argon three times.

  • Solvent Addition: Inject anhydrous, degassed DMF (3 mL) and anhydrous pyrrolidine (3.0 mmol) via syringe.

    • Validation Checkpoint 1: The solution should appear clear yellow/orange. A rapid shift to dark black indicates premature palladium aggregation (Pd black formation), usually due to oxygen contamination.

  • Heating: Stir the mixture at 80°C for 6 hours.

    • Validation Checkpoint 2: Analyze an aliquot via GC-MS. The desired cross-coupled mass ( [M]+ ) should dominate. The presence of a peak at m/z=288 ( [M]+ for the homocoupled diyne) indicates oxygen ingress; if this peak exceeds 5% relative abundance, abort and re-optimize degassing.

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL) to neutralize the pyrrolidine. Extract with diethyl ether ( 3×15 mL ), dry over MgSO4​ , and purify via flash column chromatography.

References

  • Title: 2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles Source: ACS Omega URL: [Link]

  • Title: Catalyst-Controlled Regioselective Approach to 1-Aminoisoquinolines and/or 1-Aminoisoindolines through Aminative Domino Cyclization of 2-Alkynylbenzonitriles Source: ResearchGate URL: [Link]

  • Title: Click Chemistry Azide-Alkyne Cycloaddition: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Source: organic-chemistry.org URL: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Ethynyl-5-fluorobenzonitrile

Welcome to the Technical Support Center for the scale-up synthesis of 2-Ethynyl-5-fluorobenzonitrile (CAS: 1378823-86-9). As a Senior Application Scientist, I have designed this guide to address the critical thermodynami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-Ethynyl-5-fluorobenzonitrile (CAS: 1378823-86-9). As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, safety, and purification challenges encountered when transitioning this synthesis from the bench to pilot-plant scale.

The standard synthetic route involves a Pd/Cu-catalyzed Sonogashira cross-coupling of 2-bromo-5-fluorobenzonitrile with trimethylsilylacetylene (TMSA), followed by a base-mediated desilylation to yield the terminal alkyne.

Workflow SM 2-Bromo-5-fluorobenzonitrile Coupling Sonogashira Coupling Pd/Cu, TMSA SM->Coupling Step 1 Int TMS-Alkyne Intermediate Coupling->Int Exothermic Deprotect Desilylation K2CO3, MeOH Int->Deprotect Step 2 Product 2-Ethynyl-5-fluorobenzonitrile Deprotect->Product Gas Evolution

Chemical workflow for the scalable synthesis of 2-Ethynyl-5-fluorobenzonitrile.

Part 1: Troubleshooting & FAQs

Q1: Why do we observe sudden, uncontrollable thermal spikes during the Sonogashira coupling step at the >5 kg scale?

Causality: In Pd-catalyzed cross-coupling reactions, the initial oxidative addition is only mildly exothermic. However, the subsequent transmetalation and reductive elimination steps, combined with the precipitation of the amine hydrohalide salt (e.g., triethylamine hydrobromide), release massive amounts of enthalpy. In a batch reactor, the reduced surface-area-to-volume ratio leads to heat accumulation. If unmanaged, this can push the system toward its Maximum Technical Safe Temperature (MTSR), which for some Sonogashira couplings can reach up to 198.4 °C, triggering solvent boiling or secondary decomposition[1]. Solution: Transition from a batch process to a semi-batch process by strictly controlling the dosing rate of TMSA. For advanced scale-up, implementing a continuous-flow reactor is highly recommended to maximize heat dissipation and space-time yield[2].

Q2: How can we prevent the formation of explosive copper acetylides during the synthesis of the terminal alkyne?

Causality: Terminal alkynes are highly reactive and can form shock-sensitive polymeric copper acetylides in the presence of Cu(I) co-catalysts, especially if the reaction stalls or if oxygen is introduced (which also promotes unwanted Glaser homocoupling)[3]. Solution: Maintain strict anaerobic conditions (nitrogen/argon sparging). Ensure the copper loading is kept strictly catalytic (<5 mol%). If acetylide accumulation is suspected, quench the reaction mixture with an aqueous ammonium chloride/ammonia solution ( NH4​Cl/NH4​OH ) to safely dissolve the copper complexes before solvent evaporation.

Q3: During the desilylation step, we observe degradation of the nitrile group and low yields. What is the mechanistic cause?

Causality: The use of strong bases (e.g., NaOH, KOH) or elevated temperatures during the cleavage of the TMS group will cause the premature hydrolysis of the benzonitrile moiety into an amide or carboxylic acid. Furthermore, the resulting terminal alkyne is acidic and prone to base-catalyzed degradation. Solution: Utilize a mild, self-buffering system such as anhydrous Potassium Carbonate ( K2​CO3​ ) in Methanol at strictly 20 °C. This provides sufficient methoxide generation to cleave the silicon-carbon bond without hydrolyzing the nitrile.

Q4: Our final API intermediate fails the heavy metal specification (<10 ppm Pd/Cu). How can we achieve this without relying on unscalable column chromatography?

Causality: Palladium contamination is a notorious bottleneck in the large-scale synthesis of bioactive compounds, raising both environmental and economic concerns[4]. Homogeneous catalysts easily become trapped in the crystal lattice of the product. Solution: Introduce a functionalized silica metal scavenger (e.g., SiliaMetS Thiol) during the organic workup phase. The high affinity of the thiol groups for soft metals (Pd, Cu) irreversibly binds them. Follow this with a controlled crystallization from a Heptane/Ethyl Acetate matrix.

Logic Exotherm Hazard: High Exotherm (MTSR Risk) Dosing Action: Semi-Batch TMSA Dosing Exotherm->Dosing Batch Scale-up Flow Action: Continuous Flow Reactor Exotherm->Flow Advanced Scale-up Metal Hazard: Pd/Cu Contamination Scavenger Action: Thiol Resin Treatment (50°C) Metal->Scavenger Cryst Action: Heptane/EtOAc Crystallization Scavenger->Cryst

Troubleshooting logic for thermal hazards and metal contamination.

Part 2: Quantitative Data & Process Parameters

Table 1: Thermodynamic & Safety Parameters for Sonogashira Scale-Up
ParameterValue / DescriptionConsequence of Deviation
Enthalpy of Reaction ( ΔH ) Highly ExothermicThermal runaway; solvent degradation[1].
MTSR (Sonogashira Avg) ~198.4 °CAutocatalytic decomposition of solvent/reagents.
TMSA Dosing Temperature 25 °C – 35 °C>40 °C leads to TMSA volatilization (BP: 53 °C).
Desilylation Temperature 20 °C ± 2 °C>30 °C triggers nitrile hydrolysis.
Table 2: In-Process Control (IPC) & Impurity Profiling
Analyte / ImpurityAcceptance CriteriaAnalytical MethodRemediation if Failed
2-Bromo-5-fluorobenzonitrile < 1.0% AreaHPLC (UV 254 nm)Extend coupling time by 2h; spike 1% Pd catalyst.
Glaser Dimer Impurity < 0.5% AreaHPLC (UV 254 nm)Improve nitrogen sparging; check for air leaks.
Residual Palladium < 10 ppmICP-MSRepeat Thiol-scavenger treatment.

Part 3: Self-Validating Experimental Protocol

This protocol incorporates self-validating checkpoints to ensure causality-driven success at a multi-kilogram scale.

Phase 1: Sonogashira Coupling (Synthesis of TMS-Protected Intermediate)
  • Reactor Preparation: Purge a jacketed glass-lined reactor with ultra-high purity Nitrogen for 30 minutes.

  • Solvent & Reagent Charging: Charge 2-Bromo-5-fluorobenzonitrile (1.0 eq) and Triethylamine (3.0 eq) into Tetrahydrofuran (THF) (10 volumes). Sparge the solution with Nitrogen for an additional 15 minutes to remove dissolved oxygen (Critical to prevent Glaser coupling).

  • Catalyst Addition: Add Pd(PPh3​)2​Cl2​ (0.02 eq) and CuI (0.04 eq). The solution will turn pale yellow/brown.

  • Semi-Batch Dosing (Thermal Control): Set the reactor jacket temperature to 25 °C. Begin dosing Trimethylsilylacetylene (TMSA) (1.2 eq) via an addition funnel over 3 hours.

    • Self-Validating Check: Monitor the internal temperature probe. If Tint​ exceeds 35 °C, pause dosing immediately. The reaction is self-limiting based on the TMSA feed rate.

  • IPC Verification: After 6 hours, sample the mixture for HPLC. Proceed only if the starting material is <1.0%. (If unreacted starting material remains, it will co-crystallize with the final product).

  • Workup: Quench with 10% aqueous NH4​Cl to solubilize copper salts. Separate the organic layer and concentrate under reduced pressure.

Phase 2: Desilylation & Metal Scavenging
  • Solvent Swap: Dissolve the crude TMS-protected intermediate in Methanol (8 volumes).

  • Deprotection: Cool the reactor to 20 °C. Add anhydrous K2​CO3​ (0.1 eq) in one portion. Stir for 2 hours.

    • Mechanistic Note: The catalytic carbonate generates enough methoxide to drive the desilylation without hydrolyzing the nitrile.

  • IPC Verification: Confirm complete disappearance of the TMS-intermediate via HPLC.

  • Metal Scavenging: Add SiliaMetS Thiol resin (20% w/w relative to crude) and heat to 50 °C for 4 hours. Filter the suspension hot through a Celite pad to remove the resin and bound Pd/Cu.

  • Crystallization: Concentrate the filtrate, then dissolve the residue in minimal Ethyl Acetate. Slowly add Heptane (anti-solvent) until the solution becomes cloudy. Cool to 0 °C at a rate of 10 °C/hour to induce crystallization.

  • Isolation: Filter the resulting crystals, wash with cold Heptane, and dry under vacuum at 40 °C to yield pure 2-Ethynyl-5-fluorobenzonitrile.

References

  • One-Pot Synthesis of Terminal Alkynes from Alkenes , JACS Au - ACS Publications,[Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 , RSC,[Link]

  • Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor , ACS Engineering Au,[Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions , Purdue Engineering, [Link]

Sources

Reference Data & Comparative Studies

Validation

Assessing the Purity of Synthesized 2-Ethynyl-5-fluorobenzonitrile: A Comparative Guide to Orthogonal Analytical Strategies

Introduction In modern drug development, 2-Ethynyl-5-fluorobenzonitrile (CAS: 1378823-86-9) serves as a highly versatile[1]. Featuring both a terminal alkyne and a fluorinated aromatic ring, it is frequently utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug development, 2-Ethynyl-5-fluorobenzonitrile (CAS: 1378823-86-9) serves as a highly versatile[1]. Featuring both a terminal alkyne and a fluorinated aromatic ring, it is frequently utilized in Sonogashira cross-couplings and click chemistry to synthesize complex pharmaceutical intermediates.

As a Senior Application Scientist, I emphasize that assessing the purity of such intermediates cannot be reduced to a single chromatographic run. Impurities—whether unreacted starting materials, homocoupled diynes, or residual solvents—can poison transition-metal catalysts or propagate through multi-step syntheses, ultimately compromising final drug efficacy and safety[2].

The Necessity of Orthogonal Validation

Historically, many laboratories relied on the relative 100% method via High-Performance Liquid Chromatography (HPLC) area normalization. This assumes that all impurities possess identical UV extinction coefficients to the active pharmaceutical ingredient (API), which is mathematically and chemically false[3].

To establish true scientific integrity, we must employ an [4]. Orthogonality means utilizing techniques that rely on entirely different physicochemical principles. By combining Reverse-Phase HPLC (for non-volatile organics), Quantitative NMR (for absolute mass fraction), and Gas Chromatography (for volatile solvents), we create a self-validating system where the blind spots of one technique are covered by the strengths of another[2],[5].

PurityWorkflow Start Synthesized 2-Ethynyl-5-fluorobenzonitrile HPLC RP-HPLC (UV) Quantify Organic Impurities Start->HPLC GC GC-FID Quantify Residual Solvents Start->GC NMR qNMR (1H & 19F) Absolute Mass Fraction Start->NMR Decision Data Integration & Orthogonal Validation HPLC->Decision GC->Decision NMR->Decision Release Final Purity Certification Decision->Release

Orthogonal purity validation workflow for synthesized 2-Ethynyl-5-fluorobenzonitrile.

Experimental Methodologies & Self-Validating Protocols

Methodology 1: Reverse-Phase HPLC (RP-HPLC)

Objective : Quantify structurally related organic impurities (e.g., homocoupled diynes, unreacted starting materials). Causality : The fluorinated aromatic ring and alkyne moiety render the molecule moderately hydrophobic. A C18 stationary phase provides excellent retention, while a gradient of water/acetonitrile ensures that both polar and non-polar impurities elute within a reasonable timeframe[4]. Protocol :

  • Sample Preparation : Dissolve 1.0 mg of 2-Ethynyl-5-fluorobenzonitrile in 1.0 mL of HPLC-grade Acetonitrile. Sonicate for 2 minutes.

  • Column Selection : Use a C18 column (e.g., 5 µm, 4.6 x 250 mm) to maximize theoretical plates for closely eluting isomers.

  • Mobile Phase :

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA suppresses the ionization of any trace basic impurities, preventing peak tailing).

    • Phase B: 100% Acetonitrile.

  • Gradient Program : Start at 10% B, ramp to 90% B over 20 minutes. This sweeps strongly retained hydrophobic byproducts off the column.

  • Detection : Set the UV detector to 254 nm, which aligns with the strong π→π∗ transitions of the conjugated benzonitrile system.

  • Self-Validation : Inject a blank (Acetonitrile) prior to the sample to verify the absence of column carryover.

Methodology 2: Quantitative NMR (qNMR)

Objective : Determine the absolute mass fraction of the compound without requiring a reference standard of the analyte itself. Causality : Unlike UV detection, the NMR signal area is directly proportional to the number of nuclei, completely [3]. For this compound, both 1 H and 19 F qNMR can be utilized. 19 F is particularly advantageous due to the 100% natural abundance of fluorine and the lack of background signals in typical solvents. Protocol :

  • Internal Standard (IS) Selection : Select an IS with a known, certified purity (e.g., 1,4-Dinitrobenzene for 1 H, or 4-Fluorobenzoic acid for 19 F). The IS peaks must not overlap with the analyte peaks.

  • Gravimetric Preparation : Using a microbalance (readability 0.001 mg), accurately weigh ~10 mg of 2-Ethynyl-5-fluorobenzonitrile and ~5 mg of the IS into the same vial.

  • Solvation : Dissolve the mixture in 0.6 mL of CDCl 3​ .

  • Acquisition Parameters : Set a long relaxation delay ( D1​≥5×T1​ of the slowest relaxing nucleus). Critical step: Insufficient relaxation leads to severe under-quantification. Acquire at least 64 scans to ensure a high Signal-to-Noise Ratio (SNR > 250:1).

  • Integration : Compare the integral of the distinct ethynyl proton signal (~3.4 ppm) or the fluorine signal against the IS.

Methodology 3: Gas Chromatography (GC-FID)

Objective : Detect and quantify volatile residual solvents used during synthesis (e.g., THF, triethylamine). Causality : HPLC is blind to most volatile solvents lacking a UV chromophore. coupled with a Flame Ionization Detector (FID) provides universal, highly sensitive detection for carbon-containing volatiles[2]. Protocol :

  • Column Selection : Use a DB-624 capillary column (or equivalent), which is specifically designed for volatile organic compounds (VOCs).

  • Sample Preparation : Dissolve the sample in a high-boiling solvent like Dimethyl Sulfoxide (DMSO) to ensure the solvent peak does not mask early-eluting impurities.

  • Temperature Program : Initial hold at 40°C for 5 minutes (to trap and resolve low-boiling solvents), then ramp at 10°C/min to 240°C to elute the main compound and clear the column.

  • Detection : FID at 250°C.

Quantitative Data Comparison

The table below summarizes the performance metrics and typical findings when applying these orthogonal methods to a single batch of synthesized 2-Ethynyl-5-fluorobenzonitrile. Notice how HPLC area normalization often slightly overestimates purity compared to the absolute mass fraction determined by qNMR.

Analytical TechniquePrimary TargetLimit of Detection (LOD)Causality / AdvantageTypical Purity Result
RP-HPLC (UV) Non-volatile organic byproducts~0.05% (w/w)High theoretical plate count resolves structurally similar isomers.98.5% (Area Normalization)
qNMR ( 1 H / 19 F) Absolute mass fraction~0.5% (w/w)Signal area is directly proportional to nuclei count; independent of response factors.97.2% (Absolute Mass)
GC-FID Volatile residual solvents~10 ppmUniversal carbon detection for volatile compounds lacking UV chromophores.Conforms (< 500 ppm solvents)

References

  • National Institutes of Health (NIH) / PMC - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay URL:[Link]

  • ALWSCI - Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals URL: [Link]

  • AMSbiopharma - Impurity profiling and HPLC methods for drug quality compliance URL: [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of 2-Ethynyl-5-fluorobenzonitrile Probes in Chemical Proteomics

For researchers and drug development professionals venturing into the complex world of covalent chemical proteomics, the choice of a chemical probe is a critical decision that profoundly influences experimental outcomes....

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals venturing into the complex world of covalent chemical proteomics, the choice of a chemical probe is a critical decision that profoundly influences experimental outcomes. Among the arsenal of tools available, 2-ethynyl-5-fluorobenzonitrile has emerged as a noteworthy scaffold for designing probes to target nucleophilic residues, particularly cysteine, within the proteome.[1][2] However, the utility of any chemical probe is intrinsically linked to its selectivity. This guide provides an in-depth comparison of 2-ethynyl-5-fluorobenzonitrile-based probes against other commonly used alternatives, with a focus on evaluating and minimizing cross-reactivity. We will delve into the experimental design and data interpretation necessary to validate probe performance, ensuring the generation of reliable and translatable results.

The Imperative of Selectivity in Probe-Based Research

The fundamental principle of using a chemical probe is to selectively interact with a protein or a class of proteins to elucidate their function, identify them as therapeutic targets, or screen for potential drug candidates.[3][4][5] Off-target interactions, or cross-reactivity, can lead to misleading data, confounding the interpretation of biological effects and potentially derailing drug discovery programs.[6] Therefore, rigorous assessment of a probe's selectivity is not merely a quality control step but a cornerstone of robust scientific inquiry.

The 2-ethynyl-5-fluorobenzonitrile core presents an interesting electrophilic warhead. The ethynyl group can participate in covalent bond formation with nucleophilic amino acid residues, while the fluorobenzonitrile moiety can be modulated to fine-tune reactivity and provide a handle for downstream applications like "click" chemistry.[7] However, like all electrophilic probes, the potential for reacting with non-target nucleophiles exists and must be thoroughly investigated.

Experimental Design for Assessing Cross-Reactivity: A Comparative Approach

To objectively evaluate the cross-reactivity of 2-Ethynyl-5-fluorobenzonitrile probes, a competitive activity-based protein profiling (ABPP) approach is the gold standard.[3][8][9] This technique allows for a head-to-head comparison of the probe of interest against other well-characterized probes in a complex biological system, such as a cell lysate or even live cells.

Here, we outline a comprehensive workflow to compare a hypothetical 2-ethynyl-5-fluorobenzonitrile alkyne probe (EFP) with two widely used cysteine-reactive probes: iodoacetamide-alkyne (IAA) and a maleimide-alkyne probe (MIA).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Downstream Analysis prep_cell Cell Culture & Lysis prep_quant Protein Quantification prep_cell->prep_quant treat_dmso DMSO (Control) prep_quant->treat_dmso Incubate treat_efp EFP Probe prep_quant->treat_efp Incubate treat_iaa IAA Probe prep_quant->treat_iaa Incubate treat_mia MIA Probe prep_quant->treat_mia Incubate analysis_click Click Chemistry (Biotin-Azide) treat_dmso->analysis_click treat_efp->analysis_click treat_iaa->analysis_click treat_mia->analysis_click analysis_enrich Streptavidin Enrichment analysis_click->analysis_enrich analysis_digest On-Bead Digestion analysis_enrich->analysis_digest analysis_ms LC-MS/MS Analysis analysis_digest->analysis_ms analysis_data Data Analysis & Comparison analysis_ms->analysis_data

Caption: Workflow for comparative cross-reactivity analysis of chemical probes.

Detailed Experimental Protocol: Competitive ABPP

This protocol details the steps for comparing the proteome-wide reactivity of EFP, IAA, and MIA probes.

1. Cell Culture and Lysate Preparation:

  • Culture a relevant human cell line (e.g., HEK293T, K562) to ~80-90% confluency. The choice of cell line should be guided by the biological question of interest.

  • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) via sonication or dounce homogenization on ice.

  • Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a standard method like the bicinchoninic acid (BCA) assay.

Rationale: The use of a whole-cell lysate provides a complex and native-like environment to assess probe reactivity against a wide array of proteins.[10]

2. Competitive Probe Labeling:

  • Aliquot the proteome lysate to a final concentration of 1 mg/mL.

  • Prepare stock solutions of EFP, IAA, and MIA probes in DMSO.

  • For each probe, set up a concentration-dependent labeling experiment (e.g., 1 µM, 10 µM, 50 µM). A DMSO-only control is essential.

  • Pre-incubate the lysate with the respective probes (or DMSO) for 30 minutes at room temperature.

Rationale: Titrating the probe concentration is crucial. An ideal probe should exhibit high reactivity at low concentrations towards its intended targets, while minimizing off-target labeling even at higher concentrations.[2]

3. Click Chemistry:

  • Prepare a "click mix" containing biotin-azide, tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and copper(II) sulfate.

  • Add the click mix to each labeled proteome sample and incubate for 1 hour at room temperature to attach a biotin tag to the alkyne handle of the probes.

Rationale: The bioorthogonal click reaction provides a highly efficient and specific method for attaching an enrichment handle (biotin) to the probe-labeled proteins.[11]

4. Enrichment of Labeled Proteins:

  • Add streptavidin-agarose beads to each sample and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated proteins.

  • Wash the beads extensively with a series of buffers (e.g., PBS with decreasing concentrations of SDS) to remove non-specifically bound proteins.

5. On-Bead Digestion and Mass Spectrometry Analysis:

  • Resuspend the beads in a buffer containing a denaturant (e.g., urea) and reduce and alkylate the captured proteins.

  • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Collect the peptide-containing supernatant and desalt using a C18 StageTip.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale: On-bead digestion minimizes sample loss and allows for the identification and quantification of the specific proteins and peptides that were covalently modified by the probes.

Data Analysis and Interpretation: A Comparative Framework

The power of this comparative approach lies in the quantitative analysis of the mass spectrometry data. By comparing the spectral counts or ion intensities of the identified proteins across the different probe treatments and concentrations, we can build a comprehensive cross-reactivity profile.

Table 1: Comparative Cross-Reactivity Profile of Cysteine-Reactive Probes

Target ProteinProbeLabeled PeptideRelative Abundance (1 µM)Relative Abundance (10 µM)Relative Abundance (50 µM)Notes
Known Target A EFPCys123-containing peptide+++++++++High on-target engagement
IAACys123-containing peptide++++++++Good on-target engagement
MIACys123-containing peptide+++++++++High on-target engagement
Off-Target X EFPCys45-containing peptide-+++Concentration-dependent off-target
IAACys45-containing peptide--+Minimal off-target at high conc.
MIACys45-containing peptide++++++Significant off-target reactivity
Off-Target Y EFPSer78-containing peptide---High cysteine selectivity
IAASer78-containing peptide---High cysteine selectivity
MIASer78-containing peptide--+Potential for serine reactivity

Note: Relative abundance is a simplified representation of quantitative mass spectrometry data (e.g., based on spectral counts or precursor ion intensity). +++ indicates high abundance, ++ moderate, + low, and - not detected.

Interpreting the Results:

  • On-Target Potency: A desirable probe will show robust labeling of known or intended targets at low concentrations (e.g., EFP and MIA for Target A).

  • Off-Target Profiling: The key to assessing cross-reactivity is to identify proteins that are labeled by the probe but are not the intended targets. In the hypothetical data above, MIA shows significant off-target labeling of Protein X even at low concentrations, raising concerns about its specificity. EFP demonstrates some off-target labeling at higher concentrations, highlighting the importance of using the lowest effective concentration.

  • Chemoselectivity: An ideal cysteine-reactive probe should not react with other nucleophilic residues like serine or lysine. The data suggests MIA may have some reactivity towards serine at high concentrations, a crucial consideration for data interpretation.

Conclusion and Future Perspectives

The 2-ethynyl-5-fluorobenzonitrile scaffold holds promise for the development of novel chemical probes. However, as with any tool, its utility is defined by its performance characteristics. The comparative experimental framework outlined in this guide provides a robust methodology for rigorously evaluating the cross-reactivity of these and other probes. By systematically comparing their on- and off-target profiles against established alternatives, researchers can make informed decisions about the most appropriate tools for their biological investigations.

Future advancements in mass spectrometry and quantitative proteomics will continue to refine our ability to assess probe selectivity with even greater depth and precision.[12] The development of probes with tunable reactivity and enhanced selectivity will undoubtedly accelerate progress in drug discovery and our fundamental understanding of cellular processes.

References

  • Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification. (2025). Methods in Molecular Biology.
  • Acrolein as an Alternative Broadly Reactive Activity-Based Probe for Activity-Based Protein Profiling of Cysteinome. (2025). Analytical Chemistry.
  • A perspective on cysteine-reactive activity-based probes. (2025). Organic & Biomolecular Chemistry.
  • Activity-based Protein Profiling.
  • A Perspective on Cysteine-Reactive Activity-based Probes. ChemRxiv.
  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry.
  • Cysteine-Targeted Covalent Drugs Analysis.
  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characteriz
  • Chemical proteomics approaches for identifying the cellular targets of natural products. (2016). Royal Society of Chemistry.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
  • Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. (2016).
  • Chemical proteomics for a comprehensive understanding of functional activity and the interactome. (2025). Royal Society of Chemistry.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). MDPI.
  • An integral activity-based protein profiling (IABPP) method for higher throughput determination of protein target sensitivity to small molecules. ChemRxiv.
  • Identifying small molecule probes for kinases by chemical proteomics.
  • A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. (2025). JACS Au.
  • A perspective on cysteine-reactive activity-based probes. (2025). RSC Publishing.
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Chemistry.
  • Comparison of Different Competitive Proteome Profiling Approaches in Target Identification of Covalent Inhibitors. (2022). ChemBioChem.
  • Current Developments in Activity-Based Protein Profiling. (2014).
  • 2-Ethynyl-5-fluorobenzonitrile. Sigma-Aldrich.
  • 1378823-86-9 | 2-Ethynyl-5-fluorobenzonitrile. AiFChem.

Sources

Validation

A Comparative Guide to the Applications of 2-Ethynyl-5-fluorobenzonitrile: A Trifunctional Scaffold for Modern Drug Discovery

This guide provides an in-depth technical analysis of 2-Ethynyl-5-fluorobenzonitrile, a versatile molecular building block gaining prominence in medicinal chemistry and materials science. We will objectively compare its...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of 2-Ethynyl-5-fluorobenzonitrile, a versatile molecular building block gaining prominence in medicinal chemistry and materials science. We will objectively compare its performance and utility against alternative scaffolds, supported by experimental data and established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical tools for complex molecular design.

Introduction: The Strategic Advantage of Trifunctional Design

2-Ethynyl-5-fluorobenzonitrile (CAS No. 1378823-86-9) is a substituted aromatic compound distinguished by the strategic placement of three key functional groups: an ethynyl (alkyne) group, a fluorine atom, and a nitrile (cyano) group.[1] This unique trifunctional arrangement provides a powerful platform for synthetic chemists, offering orthogonal reactivity and the ability to fine-tune molecular properties with high precision.

The value of this scaffold lies in the distinct and synergistic roles of each component:

  • The Ethynyl Group: Serves as a versatile reactive handle for carbon-carbon bond formation (e.g., Sonogashira coupling) and bioorthogonal chemistry (e.g., "click" reactions). It is also a key component in certain "warheads" for covalent inhibitors.[2]

  • The Fluorine Atom: A cornerstone of modern medicinal chemistry, the fluorine atom is used to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electronic interactions.[3][4] Its introduction can block sites of oxidative metabolism, thereby improving a drug candidate's pharmacokinetic profile.[5]

  • The Nitrile Group: This group is a valuable polar moiety capable of acting as a hydrogen bond acceptor.[6] Critically, it can also function as a reversible covalent warhead, reacting with nucleophilic residues like cysteine in protein active sites.[7][8]

This guide will deconstruct the applications of 2-Ethynyl-5-fluorobenzonitrile, comparing its utility to other building blocks and illustrating its potential in creating novel therapeutics and advanced materials.

mol F Fluorine (Metabolic Stability / Binding) F->mol CN Nitrile (Reversible Covalent Warhead / H-Bond Acceptor) CN->mol C2H Ethynyl (Synthetic Handle / Covalent Warhead) C2H->mol

Caption: Key functional groups of 2-Ethynyl-5-fluorobenzonitrile and their primary roles.

Core Application: A Superior Scaffold for Covalent Inhibitors

Covalent inhibitors have seen a resurgence, with several approved drugs demonstrating their advantages in potency and duration of action.[9] 2-Ethynyl-5-fluorobenzonitrile offers a sophisticated platform for designing both reversible and irreversible covalent inhibitors, a significant advantage over scaffolds with a single reactive group.

The Nitrile as a Reversible Covalent Warhead vs. Irreversible Alternatives

The nitrile group is a well-established electrophilic warhead for targeting cysteine residues in proteins, such as proteases and kinases.[7] Unlike highly reactive, irreversible warheads like acrylamides, the nitrile forms a reversible covalent thioimidate adduct with the cysteine thiol. This reversibility can be a crucial advantage, potentially reducing off-target toxicity associated with permanent protein inactivation.[7]

Warhead TypeTarget ResidueMechanismReversibilityPotential AdvantageRepresentative Drug
Nitrile CysteineNucleophilic attack on sp-carbonReversible Reduced risk of off-target toxicity; tunable residence time.Nirmatrelvir (targets SARS-CoV-2 Mpro)[8]
AcrylamideCysteineMichael AdditionIrreversibleHigh potency; prolonged pharmacodynamic effect.Osimertinib (targets EGFR)[9]
2-EthynylbenzaldehydeLysineImine formation then cyclizationIrreversibleTargets a different, common nucleophile.(Experimental)[2]

The fluorine atom on the 2-Ethynyl-5-fluorobenzonitrile scaffold can further enhance the electrophilicity of the nitrile group through inductive electron withdrawal, potentially tuning the kinetics of the reversible reaction. This provides a level of control not available with simple benzonitrile analogs.

Caption: Comparison of reversible (nitrile) and irreversible (acrylamide) covalent inhibition.

The Ethynyl Group as a Latent Irreversible Warhead

Drawing comparison with 2-ethynylbenzaldehyde (EBA), which has been successfully used to target catalytic lysine residues, the ethynyl moiety on 2-Ethynyl-5-fluorobenzonitrile can be considered a precursor for a lysine-targeting warhead.[2] While EBA relies on an aldehyde for initial imine formation, the ethynyl group on our scaffold can be synthetically transformed into a variety of functionalities capable of reacting with lysine. This dual-functionality—a built-in reversible warhead (nitrile) and a modifiable handle for an irreversible one (ethynyl)—is a distinct advantage over simpler building blocks.

Synthetic Versatility: A Comparison of Reaction Pathways

The true power of 2-Ethynyl-5-fluorobenzonitrile is realized in its synthetic utility. The orthogonal reactivity of its functional groups allows for stepwise, controlled modifications.

Palladium-Catalyzed Cross-Coupling Reactions

The terminal alkyne is an ideal substrate for Sonogashira cross-coupling reactions, enabling the direct attachment of various aryl or heteroaryl groups. This is a fundamental transformation for building molecular complexity in drug discovery programs.

Comparison:

  • vs. 5-Fluoro-2-iodobenzonitrile: While the iodo-substituted analog is also excellent for cross-coupling, 2-Ethynyl-5-fluorobenzonitrile allows for the direct incorporation of an alkyne linker, which can be more rigid and linear than the single bond formed from a Suzuki or Stille coupling, offering different conformational constraints for structure-activity relationship (SAR) studies.

  • vs. Simple Alkynes: The presence of the nitrile and fluoro groups provides functionality for later-stage modification or for direct interaction with a biological target, something a simple phenylacetylene cannot offer.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Ethynyl-5-fluorobenzonitrile (1.0 eq.), the desired aryl halide (e.g., 4-iodopyridine, 1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.).

  • Solvent and Base: Add a suitable degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor progress by TLC or LC-MS. Causality Note: The base is crucial for deprotonating the terminal alkyne and regenerating the active Pd(0) catalyst. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, accelerating the reaction.

  • Workup and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

cluster_0 Start 2-Ethynyl-5-fluorobenzonitrile Sonogashira Sonogashira Coupling (Pd/Cu, Base) Start->Sonogashira + R-X Click CuAAC 'Click' Reaction (Cu(I), Azide) Start->Click + R-N₃ Nitrile_Hydrolysis Nitrile Hydrolysis (H₃O⁺ or OH⁻) Start->Nitrile_Hydrolysis Product_Sonogashira Aryl-Substituted Alkyne Sonogashira->Product_Sonogashira Product_Click Triazole Adduct Click->Product_Click Product_Hydrolysis Carboxylic Acid / Amide Nitrile_Hydrolysis->Product_Hydrolysis

Caption: Key synthetic transformations enabled by 2-Ethynyl-5-fluorobenzonitrile.

Conclusion: A Multifaceted Tool for Accelerated Discovery

2-Ethynyl-5-fluorobenzonitrile is more than a simple building block; it is a strategically designed scaffold that offers multiple avenues for molecular innovation. Its key advantages over simpler alternatives are summarized below:

  • Integrated Functionality: It combines a metabolic blocker/binding enhancer (fluorine), a reversible covalent warhead (nitrile), and a versatile synthetic handle/covalent warhead precursor (ethynyl) in a single, compact molecule.

  • Orthogonal Reactivity: Enables controlled, stepwise synthesis, allowing for the rapid generation of diverse chemical libraries for SAR exploration.

  • Advanced Inhibitor Design: Provides a unique starting point for developing next-generation covalent inhibitors with potentially improved safety profiles (via reversible nitrile) or alternative targeting strategies (via modifiable ethynyl).

For research teams in drug discovery and materials science, incorporating 2-Ethynyl-5-fluorobenzonitrile into their synthetic programs can provide a significant competitive edge, accelerating the path toward novel, high-value molecular entities.

References

  • AiFChem. (2025). 1378823-86-9 | 2-Ethynyl-5-fluorobenzonitrile.
  • EvitaChem. (n.d.). Buy 5-Ethyl-2-fluorobenzonitrile (EVT-15263572).
  • Sigma-Aldrich. (n.d.). 2-Ethynyl-5-fluorobenzonitrile | 1378823-86-9.
  • Fluorochem. (n.d.). 5-Ethynyl-2-fluorobenzonitrile.
  • Omics Online. (n.d.). The Role of 2-Amino-5-fluorobenzonitrile in Modern Organic Synthesis.
  • PMC, National Center for Biotechnology Information. (n.d.).
  • Apollo Scientific. (2026, January 19).
  • Enamine. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery.
  • ResearchGate. (2023, February). 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases.
  • PMC, National Center for Biotechnology Information. (2025, January 19). Key advances in the development of reversible covalent inhibitors.
  • PMC, National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • WuXi AppTec. (2024, November 25). Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
  • MDPI. (2022, April 15). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Ethynyl-5-fluorobenzonitrile

Comprehensive Safety and Operational Guide for Handling 2-Ethynyl-5-fluorobenzonitrile Executive Summary 2-Ethynyl-5-fluorobenzonitrile (CAS: 1378823-86-9) is a highly reactive, bifunctional building block extensively ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-Ethynyl-5-fluorobenzonitrile

Executive Summary

2-Ethynyl-5-fluorobenzonitrile (CAS: 1378823-86-9) is a highly reactive, bifunctional building block extensively utilized in drug discovery and advanced organic synthesis. The molecule features both a terminal alkyne (ethynyl) and a fluorinated nitrile group. While these functional groups enable versatile cross-coupling and cyclization chemistries, they also introduce specific toxicological and reactivity hazards. This guide provides an authoritative, step-by-step operational protocol to ensure laboratory safety, regulatory compliance, and experimental integrity.

Table 1: Quantitative Chemical Profile

Property Value
Chemical Name 2-Ethynyl-5-fluorobenzonitrile
CAS Number 1378823-86-9
Molecular Formula C9H4FN
Molecular Weight 145.13 g/mol

| Storage Conditions | Sealed in a dry environment at room temperature |

(Data sourced from 1[1] and 2[2])

Hazard Identification & Mechanistic Causality

Understanding the mechanistic reasoning behind safety protocols is critical for preventing laboratory incidents. According to standardized safety data, this compound carries multiple GHS hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), and H315/H319/H335 (Irritating to skin, eyes, and respiratory tract)[3].

  • Systemic Toxicity (H302, H312, H332): Nitrile-containing compounds can act as electrophiles or undergo enzymatic hydrolysis in vivo, potentially releasing trace amounts of cyanide or causing systemic toxicity[3].

  • Mucous Membrane Irritation (H315, H319, H335): The electron-withdrawing nature of both the fluorine atom and the nitrile group increases the electrophilicity of the aromatic ring. This makes the compound highly irritating to the nucleophile-rich tissues of the respiratory tract and eyes[3].

  • Chemical Reactivity: The terminal alkyne is susceptible to oxidation and can form shock-sensitive, explosive metal acetylides if exposed to heavy metals (e.g., copper, silver) without proper inerting and solvent controls.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific hazards of 2-Ethynyl-5-fluorobenzonitrile, personnel must adhere to the following PPE requirements, adapted from standard fluorobenzonitrile handling protocols[4].

Table 2: PPE Requirements and Mechanistic Rationale

Protection Area Recommended PPE Material Specification Mechanistic Causality & Rationale
Hand Double-gloving Inner: Nitrile (4 mil)Outer: Butyl Rubber Causality: While nitrile offers baseline particulate protection, dissolving the compound in polar aprotic solvents (e.g., DMF, DMSO) creates a permeation vehicle. Butyl rubber provides a superior barrier against these carrier solvents, preventing transdermal transport of the toxic solute.
Eye/Face Splash Goggles ANSI Z87.1 compliant Causality: Protects against micro-particulate aerosolization during weighing and solvent splashes during reaction setup, preventing severe eye irritation (H319).
Respiratory Fume Hood / Respirator Face velocity >100 fpm. If outside hood: ABEK filter Causality: Mitigates inhalation risk of fine powders (H332). ABEK filters are specifically designed to capture organic vapors and acidic gases associated with fluorinated nitriles.

| Body | Lab Coat | Flame-resistant (FR) | Causality: Prevents dermal exposure (H312) and protects against potential localized flash fires if the reactive alkyne undergoes an uncontrolled exothermic reaction. |

Operational Workflow & Handling Protocol

The following self-validating protocol ensures that each step of the handling process is verified before proceeding to the next.

Step 1: Pre-Operational Setup & Environmental Control

  • Verify that the chemical fume hood is certified and operational.

  • Validation Check: Check the digital airflow monitor to ensure a face velocity of at least 100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizers, strong acids/bases, and heavy metal salts (unless explicitly required for a controlled cross-coupling reaction).

Step 2: Weighing and Transfer

  • Don all required PPE (see Matrix above).

  • Utilize anti-static weighing boats and grounded spatulas.

  • Causality: Anti-static tools prevent the fine powder from aerosolizing via electrostatic repulsion, directly mitigating inhalation and contamination risks.

  • Weigh the compound exclusively inside the fume hood. Do not transport open containers across the laboratory space.

Step 3: Reaction Execution under Inert Atmosphere

  • Transfer the solid to the reaction vessel and seal it with a septum.

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon) using standard Schlenk line techniques (3x vacuum/backfill cycles).

  • Validation Check: Verify the integrity of the inert atmosphere by observing steady positive pressure in the oil bubbler. This confirms the exclusion of oxygen, which is critical to prevent the oxidative dimerization of the terminal alkyne.

  • Introduce the chosen solvent (e.g., THF, DCM) slowly via syringe to monitor for unexpected exothermic activity.

Step 4: Quenching and Workup

  • Quench reactions containing this compound slowly at 0°C.

  • Avoid highly basic aqueous conditions during the quench if unreacted alkyne remains, as this can lead to unwanted polymerization or degradation of the fluorobenzonitrile core.

Workflow Visualization

Workflow A 1. Preparation (Fume Hood & PPE) B 2. Weighing (Anti-static Tools) A->B C 3. Reaction Setup (Inert Atmosphere) B->C D 4. Quenching (Controlled Workup) C->D E 5. Disposal (Segregated Waste) D->E

Caption: Sequential operational workflow for safely handling 2-Ethynyl-5-fluorobenzonitrile.

Spill Response & Waste Disposal Plan

Immediate Spill Response Protocol
  • Evacuate and Isolate: If a spill occurs outside the fume hood, evacuate the immediate area to allow airborne aerosols to settle.

  • PPE Upgrade: Responders must wear a half-mask respirator equipped with ABEK/P100 cartridges and heavy-duty butyl gloves[4].

  • Containment: Cover the solid spill with damp sand or a specialized chemical absorbent pad to suppress dust generation. Crucial Rule: Do NOT sweep dry, as this will aerosolize the toxic particulates.

  • Collection: Use non-sparking tools to scoop the absorbed material into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill area with a mild detergent solution, followed by a thorough water rinse.

Waste Disposal Plan
  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a solid hazardous waste bin strictly labeled "Toxic Organic Solid Waste - Contains Nitriles/Alkynes".

  • Liquid Waste: Halogenated and non-halogenated solvent waste containing 2-Ethynyl-5-fluorobenzonitrile must be segregated. Label clearly as "Halogenated Organic Waste (Contains Fluorinated Nitriles)".

  • Regulatory Compliance: Never discharge any quantity into the sink. Dispose of all waste via a licensed hazardous waste contractor for high-temperature incineration, ensuring strict compliance with EPA RCRA regulations.

References

  • Ambeed, "1378823-86-9 | 2-Ethynyl-5-fluorobenzonitrile | Fluorinated Building Blocks Safety Data", 3

  • ChemicalBook, "1378823-86-9 | CAS DataBase - ChemicalBook", 1

  • BLD Pharm, "77532-79-7 | 5-Fluoro-2-methylbenzonitrile Product Information",2

  • Sigma-Aldrich, "2-Fluorobenzonitrile 98 394-47-8 Safety Information", 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethynyl-5-fluorobenzonitrile
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2-Ethynyl-5-fluorobenzonitrile
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